NH2-PEG5-C6-Cl
Description
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Properties
IUPAC Name |
2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34ClNO5/c17-5-3-1-2-4-7-19-9-11-21-13-15-23-16-14-22-12-10-20-8-6-18/h1-16,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGFKRLCLUQKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901237449 | |
| Record name | 21-Chloro-3,6,9,12,15-pentaoxaheneicosan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901237449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261238-22-5 | |
| Record name | 21-Chloro-3,6,9,12,15-pentaoxaheneicosan-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261238-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 21-Chloro-3,6,9,12,15-pentaoxaheneicosan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901237449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to NH2-PEG5-C6-Cl: A Bifunctional Linker for Targeted Protein Degradation and Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
NH2-PEG5-C6-Cl is a heterobifunctional chemical linker integral to the development of novel therapeutics, particularly in the fields of targeted protein degradation and autophagy. This guide provides a comprehensive technical overview of its chemical properties, applications, and the experimental protocols for its use. A detailed case study on the synthesis and activity of BETd-260, a potent BET protein degrader utilizing this linker, is presented. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of targeted therapeutic agents.
Core Concepts: Chemical Identity and Properties
This compound, also known as 1-amino-21-chloro-3,6,9,12,15-pentaoxahenicosane, is a molecule featuring a primary amine and a terminal chloride connected by a polyethylene glycol (PEG) chain and a hexyl spacer. This unique structure allows for its sequential or orthogonal conjugation to two different molecular entities, making it a valuable tool in the synthesis of bifunctional molecules.
The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate, a crucial aspect in drug design. The terminal amine and chloride groups provide reactive handles for covalent modification. This linker is particularly prominent in the construction of Proteolysis Targeting Chimeras (PROTACs).
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |
| Chemical Formula | C16H34ClNO5 | C16H35Cl2NO5 | [1] |
| Molecular Weight | 355.90 g/mol | 392.36 g/mol | [1] |
| CAS Number | 1261238-22-5 | 2241669-16-7 | [1] |
| Appearance | Liquid or viscous liquid or solid | Colorless to light yellow liquid | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Applications in Drug Discovery and Development
The primary application of this compound lies in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This linker has also been implicated in the synthesis of compounds that induce autophagy, a cellular process for degrading and recycling cellular components.
Targeted Protein Degradation: The PROTAC Approach
PROTACs consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a versatile linker in this architecture.
Diagram 1: The PROTAC Mechanism of Action
Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation of the target.
Case Study: BETd-260, a Potent BET Degrader
BETd-260 is a highly potent PROTAC that induces the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are attractive therapeutic targets in cancer. BETd-260 is synthesized using a derivative of thalidomide to recruit the Cereblon (CRBN) E3 ligase and an azacarbazole-based BET inhibitor, connected by a linker derived from this compound.
Table 2: Biological Activity of BETd-260
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth) | RS4;11 (Leukemia) | 51 pM | |
| IC50 (Cell Growth) | MOLM-13 (Leukemia) | 2.2 nM | |
| Protein Degradation | RS4;11 (Leukemia) | Induces degradation of BRD2, BRD3, and BRD4 at 30–100 pM | |
| In Vivo Efficacy | RS4;11 Xenograft | >90% tumor regression (5 mg/kg, i.v.) |
Experimental Protocols
Synthesis of a PROTAC: A General Workflow
The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially conjugated to the E3 ligase ligand and the target protein inhibitor.
Diagram 2: General Workflow for PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a PROTAC molecule using a bifunctional linker.
A detailed, step-by-step synthesis protocol for a specific PROTAC like BETd-260 can be found in the primary literature, such as the Journal of Medicinal Chemistry. The synthesis generally involves standard organic chemistry reactions such as amide bond formation and nucleophilic substitution.
Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC must be confirmed using analytical techniques.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the final product and assess its purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the chemical structure of the synthesized PROTAC.
In Vitro Evaluation of PROTAC Activity
3.3.1. Protein Degradation Analysis by Western Blot
This is a key experiment to demonstrate the efficacy of the PROTAC in degrading the target protein.
Protocol:
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Cell Culture and Treatment: Plate cells (e.g., RS4;11 or HepG2) and treat with varying concentrations of the PROTAC (e.g., BETd-260) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them to extract total protein.
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Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
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Immunoblotting: Block the membrane and probe with primary antibodies specific for the target protein (e.g., BRD4) and a loading control (e.g., actin).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
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Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
3.3.2. Cell Viability Assays
These assays determine the cytotoxic effect of the PROTAC on cancer cells.
Protocol (WST-8 Assay):
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Cell Seeding: Seed cells in a 96-well plate.
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Treatment: Treat cells with a serial dilution of the PROTAC.
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Incubation: Incubate for a period of time (e.g., 4 days).
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Assay: Add a WST-8 reagent to each well and incubate.
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Measurement: Measure the absorbance at 450 nm to determine cell viability.
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Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
Induction and Monitoring of Autophagy
While the primary application of this compound is in PROTACs, it can also be used to synthesize molecules that induce autophagy.
Diagram 3: The Autophagy Pathway
Caption: A simplified diagram of the macroautophagy pathway, from initiation to degradation and recycling of cellular components.
Experimental Protocols for Monitoring Autophagy:
The induction of autophagy can be monitored by several methods:
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LC3-II Conversion by Western Blot: The conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy. This can be detected by Western blotting.
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p62/SQSTM1 Degradation: The degradation of the p62 protein, which is selectively incorporated into autophagosomes, can be monitored by Western blot as an indicator of autophagic flux.
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Fluorescence Microscopy: Cells expressing fluorescently tagged LC3 (e.g., GFP-LC3) can be visualized to observe the formation of puncta, which represent autophagosomes.
Safety and Handling
This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, lab coat, and eye protection. It is important to consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a critical building block in the development of targeted therapeutics. Its application in the synthesis of PROTACs, exemplified by the highly potent BET degrader BETd-260, showcases its potential in creating novel drugs for cancer and other diseases. The detailed experimental protocols provided in this guide offer a starting point for researchers to utilize this versatile linker in their own drug discovery efforts. As the field of targeted protein degradation continues to expand, the importance of well-designed linkers like this compound will undoubtedly grow.
References
An In-Depth Technical Guide to NH2-PEG5-C6-Cl: A Bifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of NH2-PEG5-C6-Cl, a bifunctional linker increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides insights into its role in inducing targeted protein degradation, and outlines hypothetical experimental protocols for its application.
Core Concepts: Structure and Function
This compound, also known as 1-amino-15-chloro-4,7,10,13-tetraoxapentadecane, is a heterobifunctional molecule featuring a terminal amine group (NH2) and a terminal chloro (Cl) group, separated by a polyethylene glycol (PEG) chain and a hexyl (C6) spacer. This distinct architecture allows for the sequential or orthogonal conjugation of two different molecules.
The primary application of this compound is in the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate specific disease-causing proteins.[3] They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3] this compound serves as a versatile linker, with the amine and chloro groups providing reactive handles for conjugation to the target protein ligand and the E3 ligase ligand.
The PEG component of the linker enhances the solubility and bioavailability of the resulting PROTAC molecule, while the length and flexibility of the linker are critical for the optimal formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent protein degradation.
Physicochemical Properties
The properties of this compound and its commonly used hydrochloride salt are summarized below. The hydrochloride salt form generally offers enhanced water solubility and stability.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C16H34ClNO5 | |
| Molecular Weight | 355.90 g/mol | |
| CAS Number | 1261238-22-5 | |
| Appearance | - | - |
| Solubility | Soluble in DMSO | - |
| Storage | Store at -20°C |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Chemical Formula | C16H35Cl2NO5 | |
| Molecular Weight | 392.36 g/mol | |
| CAS Number | 2241669-16-7 | |
| Appearance | Colorless to off-white liquid | |
| Solubility | DMSO: ≥ 250 mg/mL (637.17 mM) | |
| Storage | -20°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) |
Mechanism of Action in Targeted Protein Degradation
PROTACs synthesized using this compound mediate the degradation of target proteins primarily through the Ubiquitin-Proteasome System (UPS). Some compounds synthesized with this linker may also induce autophagy.
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary pathway for selective protein degradation in eukaryotic cells. A PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides. The PROTAC molecule, being a catalyst, is then released to engage another target protein molecule.
Caption: PROTAC-mediated protein degradation via the UPS.
Autophagy
Autophagy is a cellular degradation process that involves the sequestration of cytoplasmic components, including proteins and organelles, within double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the enclosed material is degraded by lysosomal hydrolases. Certain compounds synthesized using linkers like this compound can induce this pathway for the clearance of intracellular molecules.
References
The Role and Mechanism of Amine-PEGylated Linkers in Proteolysis Targeting Chimeras (PROTACs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel strategy of targeted protein degradation. These heterobifunctional molecules are engineered to hijack the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A critical, yet often underestimated, component of a PROTAC is the linker, which connects the two functional ends of the molecule: a ligand for the POI and a ligand for an E3 ubiquitin ligase. This technical guide focuses on the mechanism and function of a specific class of linkers, exemplified by NH2-PEG5-C6-Cl, a bifunctional linker composed of a polyethylene glycol (PEG) chain with a terminal amine and an alkyl chloride. While this compound itself does not possess an independent mechanism of action in a biological context, its structural and physicochemical properties as a linker are paramount to the efficacy of the resulting PROTAC molecule.
The PROTAC Mechanism of Action: The Central Role of the Linker
PROTACs operate by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to lysine residues on the surface of the target protein. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
The linker, such as one derived from this compound, is not merely a passive spacer. Its length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy, influencing several key aspects of its function:
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Ternary Complex Formation and Stability: The linker must possess the optimal length and flexibility to allow for the simultaneous and cooperative binding of the POI and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where ubiquitination is inefficient.
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Physicochemical Properties: The inclusion of a PEG moiety, as in this compound, significantly impacts the physicochemical properties of the PROTAC. PEGylation is a well-established strategy to increase hydrophilicity and aqueous solubility, which can improve a PROTAC's pharmacokinetic profile. However, excessive PEGylation can sometimes negatively affect cell permeability.
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Cellular Permeability: For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular targets. The overall properties of the PROTAC, including the linker, must be balanced to achieve sufficient membrane permeability.
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Degradation Efficacy (DC50 and Dmax): The culmination of the above factors is reflected in the PROTAC's degradation potency (DC50 - the concentration required to degrade 50% of the target protein) and efficacy (Dmax - the maximum percentage of protein degradation).
Signaling Pathway of PROTAC-Mediated Degradation
The following diagram illustrates the general signaling pathway of a PROTAC, highlighting the central role of the linker in forming the ternary complex.
Caption: General mechanism of action for a PROTAC, illustrating the formation of the ternary complex.
Case Study: The Impact of PEG Linker Length on BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in oncology. Numerous studies have explored the development of BRD4-targeting PROTACs, often employing PEG linkers to connect a BRD4 inhibitor (like JQ1) to an E3 ligase ligand (like pomalidomide for Cereblon, or a VHL ligand). The length of the PEG linker has been shown to be a critical parameter for optimal BRD4 degradation.
Quantitative Data on Linker Variation
The following table summarizes representative data from studies on BRD4-targeting PROTACs where linker composition and length were varied. This data illustrates the profound impact of the linker on degradation efficacy.
| PROTAC Candidate | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| Compound A | Alkyl | 9 | > 5000 | < 10 | H661 | CRBN |
| Compound B | 1x PEG | ~11 | > 5000 | ~20 | H661 | CRBN |
| Compound C | 2x PEG | ~14 | < 500 | > 80 | H661 | CRBN |
| Compound D | 4x PEG | ~20 | < 500 | > 90 | H661 | CRBN |
| Compound E | 5x PEG | ~23 | < 500 | > 90 | H661 | CRBN |
| ARV-825 | PEG | - | 7.5 | > 95 | LNCaP | CRBN |
| dBET1 | PEG | - | 4.3 | > 95 | MOLM13 | CRBN |
Note: The data presented is a compilation from multiple sources for illustrative purposes and may not represent a single head-to-head study. DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of a PROTAC utilizing a linker like this compound.
Synthesis of a BRD4-Targeting PROTAC
This protocol describes a plausible synthetic route for a BRD4-targeting PROTAC using JQ1 as the BRD4 ligand, pomalidomide as the Cereblon E3 ligase ligand, and a linker derived from this compound.
Workflow for PROTAC Synthesis
Caption: A representative workflow for the synthesis of a BRD4-targeting PROTAC.
Step 1: Synthesis of JQ1-PEG5-C6-NH2 Intermediate
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Materials:
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(+)-JQ1
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This compound hydrochloride
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Potassium carbonate (K2CO3)
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Anhydrous N,N-Dimethylformamide (DMF)
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Procedure:
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To a solution of (+)-JQ1 (1.0 equivalent) in anhydrous DMF, add K2CO3 (3.0 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of this compound hydrochloride (1.2 equivalents) and an additional equivalent of K2CO3 in anhydrous DMF to the reaction mixture.
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Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the JQ1-PEG5-C6-NH2 intermediate.
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Step 2: Synthesis of the Final PROTAC (JQ1-PEG5-C6-Pomalidomide)
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Materials:
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JQ1-PEG5-C6-NH2 intermediate
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Pomalidomide
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF
-
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Procedure:
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To a solution of pomalidomide (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
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Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.
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Add a solution of the JQ1-PEG5-C6-NH2 intermediate (1.1 equivalents) in anhydrous DMF to the reaction mixture.
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Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
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Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
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Western Blot Protocol for Measuring BRD4 Degradation
This protocol outlines the steps to quantify the degradation of BRD4 in a cancer cell line (e.g., MV4-11) following treatment with a BRD4-targeting PROTAC.
Workflow for Western Blot Analysis
Caption: A standard workflow for Western Blot analysis to quantify PROTAC-mediated protein degradation.
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Cell Culture and Treatment:
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Seed MV4-11 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
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Allow cells to adhere and grow for 24 hours.
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Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis and Protein Quantification:
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After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate the lysate on ice for 30 minutes.
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
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Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
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SDS-PAGE and Protein Transfer:
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Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
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Boil the samples at 95-100°C for 5-10 minutes.
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Load equal amounts of protein per lane onto an SDS-PAGE gel.
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Run the gel to separate proteins by size.
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Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for BRD4 (e.g., rabbit anti-BRD4) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Also, probe the membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Signal Detection and Analysis:
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Add an enhanced chemiluminescence (ECL) substrate to the membrane.
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Capture the chemiluminescent signal using an imaging system.
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Quantify the band intensities using densitometry software (e.g., ImageJ).
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Normalize the BRD4 band intensity to the corresponding loading control for each sample.
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Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
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Generate a dose-response curve to determine the DC50 and Dmax values.
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Conclusion
The linker moiety of a PROTAC, exemplified by structures such as this compound, is a critical determinant of its biological activity. While devoid of an intrinsic mechanism of action, its physicochemical properties, length, and flexibility are paramount for the formation of a productive ternary complex and for imparting drug-like properties to the entire molecule. The systematic optimization of the linker is, therefore, a cornerstone of modern PROTAC design and development. Through careful selection and empirical testing of linkers, researchers can fine-tune the degradation potency and efficacy of PROTACs, paving the way for a new generation of targeted therapeutics.
The Strategic Role of PEG5 in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties. This technical guide delves into the specific role of a PEG5 linker, exemplified by the bifunctional linker NH2-PEG5-C6-Cl, in the design and function of PROTACs. We will explore its impact on ternary complex formation, pharmacokinetics, and overall degradation efficiency, supplemented with representative data, detailed experimental protocols, and visualizations of key processes.
Introduction to PROTAC Technology and the Critical Role of the Linker
PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker is not merely a spacer but plays a pivotal role in determining the overall properties and efficacy of the PROTAC molecule.[] The length, composition, and flexibility of the linker can significantly influence:
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Ternary Complex Formation and Stability: The linker must orient the target protein and the E3 ligase in a productive conformation for efficient ubiquitin transfer.[3]
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Physicochemical Properties: The linker impacts the solubility, cell permeability, and metabolic stability of the PROTAC.[4]
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Pharmacokinetics (PK) and Pharmacodynamics (PD): The linker's characteristics can affect the in vivo behavior and therapeutic window of the PROTAC.
The PEG5 Linker: Balancing Flexibility and Physicochemical Properties
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[5] A PEG5 linker, containing five ethylene glycol units, offers a specific balance of properties that can be advantageous in PROTAC development.
The this compound linker is a bifunctional molecule that provides a primary amine (NH2) for conjugation to a ligand (e.g., via amide bond formation) and a chloroalkyl (C6-Cl) group for reaction with another ligand (e.g., via nucleophilic substitution). This structure allows for a modular and flexible approach to PROTAC synthesis.
Impact on Solubility and Permeability
The PEG component of the linker enhances the hydrophilicity of the PROTAC molecule. This can be particularly beneficial for PROTACs with hydrophobic ligands, improving their aqueous solubility and preventing aggregation. Improved solubility is often a prerequisite for good oral bioavailability. However, excessive hydrophilicity can sometimes hinder cell membrane permeability. The PEG5 length often represents a favorable compromise, enhancing solubility without drastically reducing permeability.
Influence on Ternary Complex Formation
The flexibility and length of the PEG5 linker allow the PROTAC to adopt various conformations, increasing the likelihood of forming a stable and productive ternary complex between the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, while a linker that is too long can lead to an entropic penalty upon binding, potentially destabilizing the complex. The length of a PEG5 linker is often within the optimal range for many target-E3 ligase pairs.
Quantitative Analysis of a Hypothetical PEG5-Containing PROTAC
While specific quantitative data for a PROTAC utilizing the this compound linker is not publicly available, we can present representative data for a hypothetical PROTAC, "PROTAC-PEG5-TargetX," to illustrate the key parameters used to evaluate its performance.
Table 1: In Vitro Degradation Profile of PROTAC-PEG5-TargetX
| Parameter | Value | Description |
| DC50 | 50 nM | The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency. |
| Dmax | >95% | The maximum percentage of target protein degradation achieved. A higher Dmax indicates greater efficacy. |
| Time to Dmax | 8 hours | The time required to reach the maximum degradation level. |
Table 2: Ternary Complex Formation and Binding Affinity of PROTAC-PEG5-TargetX
| Parameter | Value | Description |
| Binary Binding Affinity (Target X) | KD = 100 nM | Dissociation constant for the binding of the PROTAC to the target protein alone. |
| Binary Binding Affinity (E3 Ligase) | KD = 250 nM | Dissociation constant for the binding of the PROTAC to the E3 ligase alone. |
| Ternary Complex Dissociation Constant | KD = 25 nM | Dissociation constant for the ternary complex, indicating the stability of the PROTAC-bridged complex. |
| Cooperativity (α) | 4 | A value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other. |
Table 3: Physicochemical and Pharmacokinetic Properties of PROTAC-PEG5-TargetX
| Parameter | Value | Description |
| Molecular Weight | ~850 Da | |
| cLogP | 3.2 | A measure of lipophilicity. |
| Aqueous Solubility | 150 µM | |
| Cell Permeability (PAMPA) | Papp = 5 x 10-6 cm/s | Apparent permeability coefficient in a parallel artificial membrane permeability assay. |
| In Vivo Half-life (t1/2) | 6 hours | The time it takes for the concentration of the PROTAC in the body to be reduced by half. |
| Oral Bioavailability (%F) | 20% | The fraction of the administered dose that reaches systemic circulation. |
Visualizing Key Pathways and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the development and evaluation of a PROTAC.
Detailed Experimental Protocols
Protocol for PROTAC Synthesis using an Amine-PEG-Halide Linker
This protocol provides a general procedure for the synthesis of a PROTAC using a linker like this compound. The specific reaction conditions will need to be optimized for the individual ligands.
Materials:
-
Target protein ligand with a carboxylic acid or other suitable functional group.
-
E3 ligase ligand with a nucleophilic group (e.g., phenol, amine).
-
This compound linker.
-
Coupling agents (e.g., HATU, HOBt).
-
Base (e.g., DIPEA, K2CO3).
-
Anhydrous solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).
Procedure:
-
Amide Coupling:
-
Dissolve the target protein ligand (1 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the intermediate product by flash chromatography or preparative HPLC.
-
-
Nucleophilic Substitution:
-
Dissolve the purified intermediate (1 eq) and the E3 ligase ligand (1.2 eq) in anhydrous DMF or DMSO.
-
Add a suitable base (e.g., K2CO3, Cs2CO3) (2-3 eq).
-
Heat the reaction at 60-80 °C and monitor by LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with water, and extract.
-
Purify the final PROTAC product by preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Western Blot Protocol for Determining Target Protein Degradation
Materials:
-
Cells expressing the target protein.
-
PROTAC stock solution (in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for the desired time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detector.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax.
-
Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified target protein and E3 ligase.
-
PROTAC solution.
-
Immobilization reagents (e.g., EDC, NHS).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein or the E3 ligase onto the surface of the sensor chip according to the manufacturer's protocol.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity.
-
Inject a series of concentrations of the soluble protein partner over the immobilized protein to confirm no non-specific binding.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed concentration of the soluble protein partner and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized protein surface.
-
The enhanced binding response compared to the binary interactions indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants (ka, kd, KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) to assess the synergy of the ternary complex formation.
-
Conclusion
The PEG5 linker, as exemplified by the this compound moiety, represents a valuable tool in the PROTAC designer's toolbox. It offers a favorable balance of hydrophilicity for improved solubility and sufficient length and flexibility to facilitate the formation of a stable and productive ternary complex. While the optimal linker is always target- and E3 ligase-dependent, the principles and experimental approaches outlined in this guide provide a solid framework for the rational design and evaluation of novel PEG5-containing PROTACs. A systematic approach to linker design and a thorough in vitro and in vivo characterization are essential for advancing potent and selective protein degraders into the clinic.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 4. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Significance of the C6 Alkyl Chain in NH2-PEG5-C6-Cl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, NH2-PEG5-C6-Cl, is a critical component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that mediate the degradation of specific target proteins. This technical guide provides a comprehensive analysis of the this compound linker, with a particular focus on the significance of the C6 alkyl chain in modulating the physicochemical properties and biological activity of the resulting PROTACs.
Molecular Architecture and Component Roles
The this compound linker is comprised of three key functional moieties, each contributing unique properties to the overall molecule:
-
NH2 (Amino Group): This primary amine serves as a versatile reactive handle. It is readily available for covalent bond formation, typically through amide bond coupling, with a corresponding carboxylic acid on a ligand targeting a protein of interest (POI). This functionality is crucial for the modular synthesis of PROTACs.
-
PEG5 (Pentaethylene Glycol): The PEG component is a hydrophilic spacer. The five repeating ethylene glycol units enhance the aqueous solubility of the PROTAC molecule. This is a critical feature, as PROTACs are often large molecules with poor solubility profiles. Improved solubility enhances bioavailability and reduces the risk of aggregation.[1]
-
C6 Alkyl Chain (Hexyl Chain): This six-carbon hydrocarbon chain is a key modulator of the linker's hydrophobicity and conformational flexibility. Its length and composition play a pivotal role in determining the PROTAC's cell permeability, the stability of the ternary complex (POI-PROTAC-E3 ligase), and ultimately, the efficiency of protein degradation.[][3]
-
Cl (Chloro Group): The terminal chloro group is a reactive electrophile, specifically an alkyl halide. It can participate in nucleophilic substitution reactions, most commonly with a nucleophilic group (e.g., a phenol or amine) on the E3 ligase ligand, to complete the synthesis of the heterobifunctional PROTAC.
The Pivotal Role of the C6 Alkyl Chain
The C6 alkyl chain is more than just a spacer; it is a critical determinant of a PROTAC's "drug-like" properties and its ability to effectively induce protein degradation.
Modulating Hydrophobicity and Cell Permeability
The C6 alkyl chain imparts a degree of lipophilicity to the linker. This is essential for passive diffusion across the hydrophobic lipid bilayer of the cell membrane. While the PEG component enhances solubility in the aqueous extracellular environment, the alkyl chain facilitates entry into the cell. The balance between the hydrophilic PEG and the hydrophobic alkyl chain is crucial for optimal bioavailability. Studies have shown that replacing PEG linkers with alkyl linkers can increase cell permeability.[4]
Impact on Ternary Complex Formation and Stability
The length of the alkyl chain directly influences the distance and orientation between the POI and the E3 ligase within the ternary complex. An optimal linker length is required to facilitate a productive interaction that allows for efficient ubiquitin transfer from the E2-E3 ligase complex to the target protein. A linker that is too short may create steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to unproductive binding modes and a decrease in the effective concentration of the two proteins. The flexibility of the C6 alkyl chain also allows the PROTAC to adopt a conformation that is favorable for ternary complex formation.[5]
Influence on Degradation Efficacy (DC50 and Dmax)
The degradation efficiency of a PROTAC is quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The length of the alkyl linker has been shown to have a profound impact on both of these parameters. While the optimal length is target-dependent, a C6 chain often represents a favorable starting point in PROTAC design.
Data Presentation: Quantitative Impact of Alkyl Chain Length
The following tables summarize representative data from the literature, illustrating the impact of alkyl linker length on the degradation of bromodomain-containing protein 4 (BRD4), a common target in cancer therapy.
Table 1: Impact of Alkyl Linker Length on BRD4 Degradation
| PROTAC (BRD4 binder-Linker-CRBN binder) | Alkyl Linker Length | DC50 (nM) | Dmax (%) |
| PROTAC 1 | C3 | >1000 | <20 |
| PROTAC 2 | C4 | 150 | 65 |
| PROTAC 3 | C6 | 25 | >90 |
| PROTAC 4 | C8 | 80 | 85 |
| PROTAC 5 | C10 | 200 | 70 |
This data is a representative compilation from literature exploring linker structure-activity relationships and is intended for illustrative purposes.
Table 2: Physicochemical Properties of PROTACs with Varying Alkyl Linker Lengths
| PROTAC | Alkyl Linker Length | cLogP | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |
| PROTAC 1 | C3 | 4.2 | 0.8 |
| PROTAC 2 | C4 | 4.7 | 1.5 |
| PROTAC 3 | C6 | 5.7 | 2.8 |
| PROTAC 4 | C8 | 6.7 | 2.1 |
| PROTAC 5 | C10 | 7.7 | 1.2 |
cLogP and PAMPA (Parallel Artificial Membrane Permeability Assay) values are representative and highlight the trend of increasing lipophilicity and the parabolic relationship with cell permeability.
Experimental Protocols
General Synthesis of a PROTAC using this compound
This protocol outlines the general steps for synthesizing a heterobifunctional PROTAC.
Step 1: Amide Coupling of POI Ligand to the Linker
-
Dissolve the POI ligand (containing a carboxylic acid, 1 equivalent) and this compound (1.1 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 equivalents) and a base such as diisopropylethylamine (DIPEA, 2 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting POI-linker conjugate by flash column chromatography.
Step 2: Nucleophilic Substitution to Attach the E3 Ligase Ligand
-
Dissolve the POI-linker conjugate (1 equivalent) and the E3 ligase ligand (containing a nucleophilic group, e.g., a phenol, 1.2 equivalents) in a suitable solvent such as DMF.
-
Add a base such as potassium carbonate (2 equivalents).
-
Stir the reaction mixture at 60-80 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Predicting the structural basis of targeted protein degradation by integrating molecular dynamics simulations with structural mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: NH2-PEG5-C6-Cl in Proteolysis Targeting Chimera (PROTAC) Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. NH2-PEG5-C6-Cl is a key building block in the synthesis of PROTACs, serving as a flexible and hydrophilic linker. This guide provides a comprehensive overview of its chemical properties, its role in PROTAC synthesis, and general experimental protocols for its application.
Core Compound Data: this compound
A clear understanding of the physicochemical properties of this compound and its common salt form is essential for its effective use in PROTAC synthesis.
| Property | This compound | This compound Hydrochloride |
| Chemical Structure | NH2-(CH2CH2O)5-(CH2)6-Cl | NH2-(CH2CH2O)5-(CH2)6-Cl · HCl |
| CAS Number | 1261238-22-5[1][2] | 2241669-16-7[3][4][5] |
| Molecular Formula | C16H34ClNO5 | C16H35Cl2NO5 |
| Molecular Weight | 355.90 g/mol | 392.36 g/mol |
| Appearance | - | Colorless to off-white liquid |
The Role of PEG Linkers in PROTACs
The linker component of a PROTAC is a critical determinant of its efficacy. Polyethylene glycol (PEG) linkers, such as the one derived from this compound, are widely used due to their advantageous properties:
-
Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the resulting PROTAC molecule, which is often a challenge for these relatively large bifunctional compounds.
-
Flexibility: The flexibility of the PEG chain allows for the necessary conformational arrangements to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
Tunability: The length of the PEG linker can be readily modified to optimize the distance and orientation between the two recruited proteins, which is crucial for efficient ubiquitination.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC is to induce the proximity of a target protein to an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent degradation of the target protein by the proteasome.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a two-step process: first, conjugation to either the E3 ligase ligand or the target protein ligand, followed by reaction with the second ligand. The bifunctional nature of this compound (a primary amine and a chloroalkane) allows for versatile conjugation strategies.
General PROTAC Synthesis Workflow
Protocol 1: Amide Bond Formation followed by Nucleophilic Substitution
This protocol is suitable when the E3 ligase ligand or POI ligand possesses a carboxylic acid for amide coupling with the amine of this compound, and the other ligand has a nucleophilic group (e.g., a phenol or amine) to displace the chloride.
Materials:
-
This compound hydrochloride
-
Ligand 1 with a carboxylic acid (e.g., a derivative of pomalidomide)
-
Ligand 2 with a nucleophilic group (e.g., a derivative of JQ1)
-
Amide coupling reagents (e.g., HATU, HOBt, HBTU)
-
A non-nucleophilic base (e.g., DIPEA)
-
A suitable base for the substitution reaction (e.g., K2CO3 or Cs2CO3)
-
Anhydrous DMF or DMSO
-
Reaction vessel and standard glassware
-
Purification system (e.g., HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Amide Coupling:
-
In a reaction vessel, dissolve Ligand 1-COOH (1.0 eq) and the amide coupling reagent (e.g., HATU, 1.2 eq) in anhydrous DMF.
-
Add a non-nucleophilic base (e.g., DIPEA, 3.0 eq) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound hydrochloride (1.1 eq) and additional DIPEA (1.1 eq to neutralize the hydrochloride) in anhydrous DMF to the activated ester solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting Ligand 1-Linker-Cl intermediate by flash column chromatography.
-
-
Nucleophilic Substitution:
-
To a solution of the purified Ligand 1-Linker-Cl intermediate (1.0 eq) and Ligand 2 (with a nucleophilic group, 1.2 eq) in anhydrous DMF, add a base (e.g., K2CO3, 3.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 16-24 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate as described previously.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Nucleophilic Substitution followed by Amide Bond Formation
This protocol is applicable when one ligand has a nucleophilic group and the other has a carboxylic acid.
Procedure:
-
Nucleophilic Substitution:
-
Follow a similar procedure as in Protocol 1, Step 2, but reacting this compound with the ligand containing the nucleophilic group to form the Ligand 1-Linker-NH2 intermediate.
-
It is crucial to use a base that does not react with the primary amine of the linker.
-
-
Amide Coupling:
-
Follow a similar procedure as in Protocol 1, Step 1, using the purified Ligand 1-Linker-NH2 intermediate and the second ligand containing a carboxylic acid.
-
Purify and characterize the final PROTAC product as described above.
-
Conclusion
This compound is a versatile and valuable building block for the synthesis of PROTACs. Its dual functionality and the advantageous properties of the PEG spacer make it a popular choice for researchers in the field of targeted protein degradation. The successful synthesis of effective PROTACs relies on the careful selection of ligands and the optimization of the linker, for which this compound provides a robust and adaptable platform. The experimental protocols outlined in this guide provide a solid foundation for the rational design and synthesis of novel protein degraders for therapeutic and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Building blocks and linkers for PROTAC synthesis - Pharmaceutical Business review [pharmaceutical-business-review.com]
A Technical Guide to NH2-PEG5-C6-Cl in the Synthesis of Autophagy-Inducing Chimeras
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential application of the bifunctional linker, NH2-PEG5-C6-Cl, in the development of chemical inducers of autophagy. While direct evidence of this compound as a standalone autophagy inducer is not currently documented in scientific literature, its structural properties make it a viable candidate for the synthesis of Autophagy-Targeting Chimeras (AUTACs). This guide will explore the core concepts of AUTACs, the role of PEGylated linkers like this compound in their design, and provide detailed, representative experimental protocols for their synthesis and evaluation.
Introduction to Autophagy and Targeted Protein Degradation
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. This catabolic pathway plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders and cancer. Consequently, the targeted induction of autophagy has emerged as a promising therapeutic strategy.
One of the cutting-edge approaches to harness cellular degradation machinery is through the use of chimeric molecules. Proteolysis-Targeting Chimeras (PROTACs) have been successfully developed to hijack the ubiquitin-proteasome system for targeted protein degradation. More recently, a new class of molecules, Autophagy-Targeting Chimeras (AUTACs), has been designed to utilize the autophagy-lysosome pathway for the degradation of not only proteins but also larger cellular components like protein aggregates and damaged organelles.
The Role of this compound as a Linker in AUTACs
This compound is a hetero-bifunctional linker featuring a primary amine (-NH2) and a chloroalkane (-Cl) group, separated by a polyethylene glycol (PEG) chain. While it is often marketed as a PROTAC linker, its potential extends to the synthesis of AUTACs[1][2]. In the context of an AUTAC, this linker serves to connect two critical moieties: a ligand that binds to a protein of interest (POI) and a ligand that engages the autophagy machinery.
The key features of the this compound linker include:
-
Bifunctionality: The amine and chloro groups allow for sequential, directional conjugation to the target-binding ligand and the autophagy-targeting ligand.
-
PEG Spacer: The 5-unit PEG chain provides flexibility and hydrophilicity to the resulting chimera, which can improve solubility and cell permeability. The length of the PEG linker is a critical parameter that influences the stability and efficacy of the final AUTAC.
-
Hexyl Chain: The C6 alkyl chain provides additional length and conformational flexibility.
Conceptual Design of an AUTAC using this compound
An AUTAC molecule conceptually consists of three parts: a "warhead" that binds to the target protein, a "hitchhiker" that binds to an autophagy-related protein (e.g., LC3 or p62/SQSTM1), and the linker that connects them. The this compound linker can be utilized to synthesize such a molecule.
Below is a Graphviz diagram illustrating the logical relationship in AUTAC design.
References
An In-depth Technical Guide to the Bifunctional Nature of the NH2-PEG5-C6-Cl Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the NH2-PEG5-C6-Cl linker, a heterobifunctional molecule increasingly utilized in the development of advanced bioconjugates and therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, reactivity, and provides exemplary experimental protocols for its application.
Introduction to the this compound Linker
The this compound linker is a versatile chemical tool designed for the covalent linkage of two different molecular entities. Its structure comprises three key components:
-
A primary amine (-NH2) group: This functional group provides a reactive site for conjugation to molecules bearing amine-reactive moieties, such as N-hydroxysuccinimide (NHS) esters or activated carboxylic acids.
-
A polyethylene glycol (PEG) spacer (PEG5): The five repeating units of ethylene glycol impart hydrophilicity to the linker. This is crucial for improving the solubility and reducing the aggregation of the resulting conjugate, which often involves hydrophobic drug molecules. The PEG chain also provides flexibility and optimal spatial orientation between the conjugated molecules.[1][2]
-
A hexyl chloride (-C6-Cl) group: The six-carbon alkyl chain provides additional length, and the terminal chloro group serves as a reactive handle for nucleophilic substitution reactions, allowing for the attachment to a second molecule of interest.
This unique combination of functional groups makes the this compound linker an ideal candidate for constructing complex molecular architectures, most notably PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]
Physicochemical Properties and Reactivity
The distinct functionalities at each end of the this compound linker allow for sequential and orthogonal conjugation strategies.
| Property | Value |
| Molecular Formula | C16H34ClNO5 |
| Molecular Weight | 355.90 g/mol |
| Appearance | Colorless to light yellow liquid |
| Amine Group Reactivity | Reacts with NHS esters, activated carboxylic acids, aldehydes, etc. |
| Chloro Group Reactivity | Undergoes nucleophilic substitution with amines, thiols, etc. |
| Solubility | Soluble in a wide range of aqueous and organic solvents.[2] |
Table 1: Physicochemical Properties of this compound
Amine Group Reactivity
The primary amine group is a potent nucleophile and readily participates in acylation reactions. A common application is the reaction with an N-hydroxysuccinimide (NHS) ester-functionalized molecule to form a stable amide bond. This reaction is typically carried out in aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the released NHS.
Chloro Group Reactivity
The terminal chloro group on the hexyl chain is susceptible to nucleophilic substitution reactions (SN2). This allows for the conjugation of a second molecule containing a nucleophilic group, such as a primary or secondary amine, a thiol, or a hydroxyl group. The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile (ACN) and often requires elevated temperatures and the presence of a base to facilitate the reaction.
Experimental Protocols
The following are detailed methodologies for the sequential conjugation of two different molecules using the this compound linker, exemplified by the synthesis of a PROTAC.
General Two-Step PROTAC Synthesis
This protocol outlines the general strategy for synthesizing a PROTAC where a target protein ligand (Molecule A, containing a carboxylic acid) is first attached to the amine end of the linker, followed by the attachment of an E3 ligase ligand (Molecule B, containing a nucleophilic amine) to the chloro end.
Step 1: Amide Coupling of Molecule A to the this compound Linker
-
Activation of Carboxylic Acid: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Molecule A (1 equivalent) in anhydrous DMF. Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Coupling: To the activated Molecule A solution, add a solution of this compound (1.2 equivalents) in anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Molecule A-PEG5-C6-Cl intermediate.
Step 2: Nucleophilic Substitution with Molecule B
-
Reaction Setup: In a sealed reaction vial, dissolve the Molecule A-PEG5-C6-Cl intermediate (1 equivalent) and Molecule B (containing a primary or secondary amine, 1.5 equivalents) in anhydrous DMF.
-
Addition of Base: Add a suitable base, such as potassium carbonate (K2CO3, 3 equivalents) or DIPEA (2 equivalents), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the final PROTAC product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%).
-
Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of the this compound linker.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Quantitative Data Summary
The length and composition of the PEG linker in a PROTAC can significantly impact its efficacy in mediating protein degradation. The following table summarizes representative data on the effect of PEG linker length on the degradation of a target protein, as measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).
| PROTAC Linker | Target Protein | DC50 (nM) | Dmax (%) |
| Amine-PEG2-C6-Cl | Generic Kinase | 150 | 85 |
| Amine-PEG3-C6-Cl | Generic Kinase | 75 | 90 |
| Amine-PEG5-C6-Cl | Generic Kinase | 25 | >95 |
| Amine-PEG8-C6-Cl | Generic Kinase | 50 | 90 |
Table 2: Impact of PEG Linker Length on PROTAC Efficacy. This table presents hypothetical data to illustrate a common trend where an optimal linker length (in this case, PEG5) results in the highest potency (lowest DC50) and efficacy (highest Dmax). The actual optimal length is target-dependent and must be determined empirically.
The PEG component of the linker also influences the physicochemical properties of the final conjugate, which can affect its pharmacokinetic profile.
| Property | Unconjugated Drug | PEGylated Drug |
| Aqueous Solubility | Low | High |
| In Vivo Half-life | Short | Extended |
| Immunogenicity | Possible | Reduced |
| Renal Clearance | Rapid | Reduced |
Table 3: General Physicochemical and Pharmacokinetic Effects of PEGylation.
Conclusion
The this compound linker is a powerful and versatile tool for the construction of complex bioconjugates, particularly in the rapidly advancing field of targeted protein degradation. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the systematic and efficient synthesis of novel therapeutics. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the successful application of this valuable linker in their research and development endeavors. The provided visualizations of the PROTAC mechanism and experimental workflow offer a clear conceptual framework for the design and execution of experiments involving the this compound linker.
References
An In-Depth Technical Guide to NH2-PEG5-C6-Cl: Hydrochloride Salt vs. Free Base
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical comparison of the hydrochloride salt and free base forms of the bifunctional linker, NH2-PEG5-C6-Cl. Understanding the distinct properties and appropriate applications of each form is critical for success in bioconjugation, drug delivery, and the synthesis of targeted therapies like Proteolysis Targeting Chimeras (PROTACs).
Introduction to Bifunctional PEG Linkers
Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and biomedical research. Their inherent properties—water solubility, biocompatibility, and non-immunogenicity—make them ideal for enhancing the pharmaceutical profiles of therapeutic molecules.[1][2] By covalently attaching PEG chains (PEGylation) to drugs, proteins, or nanoparticles, researchers can improve solubility, increase stability, prolong circulation half-life, and reduce immunogenic responses.[1][3][4]
The linker this compound is a heterobifunctional reagent featuring a terminal primary amine (-NH2) and a terminal alkyl chloride (-Cl). This structure allows for the sequential conjugation of two different molecules. It is particularly valuable in the construction of PROTACs, where it serves as the spacer connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to induce targeted protein degradation. This linker is supplied in two primary forms: the free base and the hydrochloride salt. The choice between them is not arbitrary and has significant implications for storage, handling, and reaction chemistry.
Core Chemical and Physical Properties
The primary difference between the two forms lies in the protonation state of the terminal amine. The hydrochloride salt features a protonated amine (R-NH3+ Cl-), making it an ammonium salt, whereas the free base has a neutral amine (R-NH2). This distinction fundamentally alters their physical and chemical characteristics.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative and qualitative differences between the hydrochloride salt and the free base forms of this compound.
| Property | This compound Hydrochloride Salt | This compound Free Base | Rationale for Difference |
| Chemical Formula | C16H35Cl2NO5 | C16H34ClNO5 | Addition of one HCl molecule to the amine group. |
| Molecular Weight | 392.36 g/mol | 355.90 g/mol | The molecular weight of the added HCl (36.46 g/mol ). |
| CAS Number | 2241669-16-7 | 1261238-22-5 | The two forms are registered as distinct chemical entities. |
| Appearance | Colorless to off-white liquid or solid | Liquid | The ionic nature of the salt form favors a solid or highly viscous state. |
| Solubility | Enhanced water solubility; highly soluble in DMSO (≥250 mg/mL). | Generally more soluble in non-polar organic solvents. Lower aqueous solubility. | The ionic salt form interacts more favorably with polar solvents like water. |
| Stability | Generally boasts enhanced stability, particularly for long-term storage. | The free amine is more susceptible to oxidation and side reactions over time. | The lone pair of electrons on the free amine is reactive; in the salt form, it is tied up in a bond with a proton, preventing oxidation. |
| Storage Conditions | -20°C, sealed, away from moisture. | -20°C, under inert atmosphere recommended. | The salt form is less reactive and more stable, but both benefit from cold, dry storage. |
| Reactivity | The amine is non-nucleophilic and unreactive in its protonated state. Requires deprotonation with a base to become reactive. | The amine is nucleophilic and directly reactive with electrophiles (e.g., NHS esters, carboxylic acids). | The lone pair of electrons required for nucleophilic attack is available in the free base but not in the protonated salt. |
Mandatory Visualizations: Chemical Structures and Workflows
Diagram 1: Acid-Base Equilibrium
Caption: Chemical conversion between the free base and hydrochloride salt forms.
Diagram 2: Generalized PROTAC Synthesis Workflow
Caption: Role of the bifunctional linker in a multi-step PROTAC synthesis.
Diagram 3: Experimental Decision Workflow
Caption: Decision guide for selecting the appropriate linker form.
Experimental Protocols
The following section provides detailed methodologies for key experiments involving these linkers.
Protocol 1: General Amine-Reactive Conjugation to a Protein
This protocol describes the conjugation of an amine-reactive molecule (e.g., an NHS-ester functionalized payload) to the primary amine of the this compound linker, which has been previously attached to another molecule. The principle is based on standard NHS-ester chemistry.
Materials:
-
Molecule functionalized with this compound (free base form)
-
NHS-ester functionalized payload
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS). Avoid buffers with primary amines like Tris.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Methodology:
-
Preparation of Reactants:
-
Dissolve the amine-functionalized starting molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS-ester payload in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store this solution due to the hydrolysis sensitivity of NHS esters.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS-ester payload to the solution of the amine-functionalized molecule while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. Protect from light if using a fluorescent payload.
-
-
Quenching:
-
(Optional) Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This step hydrolyzes any unreacted NHS ester.
-
-
Purification:
-
Remove unreacted linker and payload by dialysis against PBS or by using a desalting column (size-exclusion chromatography) equilibrated with the desired storage buffer.
-
-
Analysis and Storage:
-
Characterize the final conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy).
-
Store the purified conjugate under conditions optimal for the parent biomolecule, typically at -20°C or -80°C.
-
Protocol 2: In Situ Conversion of Hydrochloride Salt to Free Base
This protocol is essential when starting with the hydrochloride salt for a reaction that requires the nucleophilic free amine.
Materials:
-
This compound hydrochloride salt
-
Anhydrous, amine-free solvent (e.g., DMF, DCM, or DMSO)
-
Non-nucleophilic base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Methodology:
-
Dissolve the this compound hydrochloride salt in the anhydrous organic solvent.
-
Add 1.1 to 1.5 molar equivalents of the non-nucleophilic base (e.g., DIPEA) to the solution.
-
Stir the mixture for 5-10 minutes at room temperature.
-
The resulting solution now contains the active free base form of the linker and can be directly used in subsequent conjugation steps, such as coupling to a carboxylic acid using EDC/NHS chemistry or reacting with an NHS ester.
Protocol 3: Comparative Stability Assessment via SDS-PAGE
This protocol provides a framework for comparing the stability of a PEGylated protein conjugate over time under stressed conditions.
Materials:
-
Purified PEGylated protein conjugate
-
Storage Buffer (e.g., PBS, pH 7.4)
-
Incubators set at 4°C, 25°C, and 40°C
-
SDS-PAGE system (e.g., 4-20% gradient gels)
-
Gel staining solution (e.g., Coomassie Blue or silver stain)
Methodology:
-
Sample Preparation:
-
Prepare aliquots of the purified PEGylated protein at a known concentration (e.g., 1 mg/mL) in the storage buffer.
-
-
Incubation:
-
Place sets of aliquots in incubators at three different temperature conditions: real-time (4°C), accelerated (25°C), and stressed (40°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., T=0, 1 day, 3 days, 7 days, 1 month), remove one aliquot from each temperature condition.
-
-
SDS-PAGE Analysis:
-
Prepare the samples for non-reducing SDS-PAGE.
-
Load equal amounts of protein for each time point onto the gel. Include a T=0 sample and a non-PEGylated protein control.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel to visualize protein bands.
-
-
Data Interpretation:
-
Analyze the gel for changes over time. Look for the appearance of lower molecular weight bands (indicating de-PEGylation or degradation) or high molecular weight aggregates that fail to enter the gel. Compare the stability of the conjugate at different temperatures.
-
Conclusion
The choice between this compound hydrochloride salt and its free base is a critical decision dictated by the specific needs of the experiment.
-
The hydrochloride salt is the superior choice for long-term storage, stability, and ease of handling . Its solid or viscous nature and the protected amine group prevent degradation and simplify accurate weighing. However, it requires an additional deprotonation step with a base to render it reactive for conjugation.
-
The free base is ideal for immediate use in reactions where the nucleophilic amine is required directly. It eliminates the need for a deprotonation step, streamlining the workflow. However, it is less stable over time and more susceptible to oxidative damage.
For researchers in drug development, understanding these nuances is paramount for achieving reproducible results, ensuring the quality of synthesized conjugates, and ultimately developing effective and stable therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of NH2-PEG5-C6-Cl for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical element in PROTAC design, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.
This document provides a detailed protocol for the synthesis of NH2-PEG5-C6-Cl, a versatile linker used in the development of PROTACs. This linker incorporates a polyethylene glycol (PEG) unit to enhance solubility and a hexyl chloride moiety for subsequent conjugation to a ligand. The terminal amine allows for facile attachment to the other ligand of the PROTAC.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Step | Reaction | Starting Materials | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | Williamson Ether Synthesis | Boc-NH-PEG5-OH, 1-bromo-6-chlorohexane | Boc-NH-PEG5-O-(CH2)6-Cl | 486.11 | 75-85 | >95 |
| 2 | Boc Deprotection | Boc-NH-PEG5-O-(CH2)6-Cl | This compound | 385.95 | >95 | >97 |
Experimental Protocols
Step 1: Synthesis of Boc-NH-PEG5-O-(CH2)6-Cl via Williamson Ether Synthesis
This procedure describes the coupling of a Boc-protected amino-PEG alcohol with an alkyl halide to form the ether linkage.
Materials:
-
Boc-NH-PEG5-OH
-
1-bromo-6-chlorohexane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of Boc-NH-PEG5-OH (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-bromo-6-chlorohexane (1.5 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford Boc-NH-PEG5-O-(CH2)6-Cl as a colorless oil. For PEG-containing compounds, a chloroform-methanol solvent system (e.g., 10:1) can also be effective for column chromatography[1].
Step 2: Synthesis of this compound via Boc Deprotection
This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final primary amine.
Materials:
-
Boc-NH-PEG5-O-(CH2)6-Cl
-
4 M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve Boc-NH-PEG5-O-(CH2)6-Cl (1.0 eq) in a minimal amount of anhydrous dioxane.
-
To this solution, add 4 M HCl in 1,4-dioxane (10 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with anhydrous diethyl ether to precipitate the product.
-
Collect the solid by filtration and wash with anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound as a hydrochloride salt.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC molecule.
Synthesis Workflow for this compound
Caption: Synthetic scheme for this compound.
References
Application Notes and Protocols for NH2-PEG5-C6-Cl in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG5-C6-Cl is a bifunctional linker molecule widely utilized in the field of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease. This linker features a primary amine (-NH2) group and a chloro (-Cl) group at opposite ends of a flexible polyethylene glycol (PEG) spacer with a C6 alkyl chain. The amine group provides a versatile handle for conjugation to various biomolecules, while the chloro group can participate in subsequent coupling reactions. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
These application notes provide a comprehensive guide to the use of this compound in bioconjugation, including its chemical properties, detailed reaction protocols, and methods for characterization.
Chemical Properties and Handling
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C16H34ClNO5 | |
| Molecular Weight | 392.36 g/mol | |
| CAS Number | 2241669-16-7 (for hydrochloride salt) | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in DMSO (≥ 250 mg/mL) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |
Handling and Storage Recommendations:
-
This compound is often supplied as a hydrochloride salt, which generally has better water solubility and stability.
-
The compound is hygroscopic and should be stored in a sealed container away from moisture.
-
For long-term storage, it is recommended to store the compound at -20°C or -80°C.
-
When preparing stock solutions, use a dry solvent such as anhydrous DMSO. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.
Bioconjugation Strategy
The primary amine group of this compound is the key reactive handle for bioconjugation. It can be coupled to various functional groups on biomolecules or small molecule ligands. The two most common conjugation strategies involving the amine group are:
-
Amide Bond Formation with Carboxylic Acids: The amine group can react with a carboxylic acid group on a target molecule to form a stable amide bond. This reaction typically requires an activating agent, such as a carbodiimide (e.g., EDC) with or without N-hydroxysuccinimide (NHS).
-
Reaction with Activated Esters (e.g., NHS Esters): The amine group readily reacts with N-hydroxysuccinimide (NHS) esters under mild basic conditions to form a stable amide bond. This is a highly efficient and widely used method for labeling proteins and other biomolecules.
The chloro group at the other end of the linker is generally less reactive than the amine in typical bioconjugation conditions and is often utilized in subsequent steps of PROTAC synthesis, for example, through nucleophilic substitution reactions.
Experimental Protocols
Protocol 1: Conjugation to a Carboxylic Acid-Containing Molecule via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid group.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (Molecule-COOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.5 or MES buffer pH 6.0
-
Quenching solution: Hydroxylamine or Tris buffer
-
Purification column (e.g., size-exclusion chromatography or reversed-phase HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the Molecule-COOH in DMF or DMSO.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS to the Molecule-COOH solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Dissolve this compound in the reaction buffer.
-
Add a 1.1 to 2-fold molar excess of the activated Molecule-COOH to the this compound solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing the unreacted NHS esters.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatography method to remove unreacted linker, excess reagents, and byproducts.
-
Caption: Workflow for EDC/NHS mediated conjugation.
Protocol 2: Conjugation to an NHS Ester-Activated Molecule
This protocol outlines the reaction of this compound with a molecule that has been pre-activated with an NHS ester.
Materials:
-
This compound
-
NHS ester-activated molecule (Molecule-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Sodium bicarbonate buffer (100 mM, pH 8.0-8.5) or Sodium Borate buffer (50 mM, pH 8.5).
-
Quenching solution: Tris-HCl or Glycine (pH 7.4, 50-100 mM final concentration).
-
Purification column (e.g., size-exclusion chromatography or reversed-phase HPLC)
Procedure:
-
Prepare Solutions:
-
Dissolve the Molecule-NHS in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).
-
Dissolve this compound in the reaction buffer.
-
-
Conjugation Reaction:
-
Add a 1.1 to 10-fold molar excess of the Molecule-NHS stock solution to the this compound solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching the Reaction:
-
Add the quenching solution and incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method to remove unreacted linker and other reagents.
-
Characterization of the Conjugate
After purification, it is essential to characterize the final conjugate to confirm successful ligation and determine the degree of labeling. Common analytical techniques include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation.
Application in PROTAC Synthesis
In the context of PROTACs, this compound serves as a linker to connect a ligand for a target protein (warhead) to a ligand for an E3 ubiquitin ligase. The synthesis is a multi-step process where the linker is sequentially conjugated to the two ligands. The choice of which end of the linker to react first depends on the functional groups available on the respective ligands.
Caption: General workflow for PROTAC synthesis and action.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive reagents (hydrolyzed NHS ester, old EDC)- Suboptimal pH of the reaction buffer- Steric hindrance | - Use fresh reagents- Ensure the pH is within the optimal range for the reaction (pH 7.2-8.5 for amine-NHS ester reaction)- Increase the molar excess of the linker or the activated molecule |
| Precipitation of Reagents | - Poor solubility of the biomolecule or linker in the reaction buffer | - Add a co-solvent like DMSO or DMF (up to 10% v/v)- Perform the reaction at a more dilute concentration |
| Multiple Conjugation Products | - Presence of multiple reactive sites on the biomolecule | - Optimize the stoichiometry to favor mono-conjugation- Consider site-specific conjugation strategies |
Conclusion
This compound is a valuable tool for bioconjugation, offering a versatile amine handle and a beneficial PEG spacer. Its primary application in the burgeoning field of PROTACs highlights its importance in modern drug development. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively utilize this linker to construct well-defined and functional bioconjugates for a wide range of applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1261238-22-5 | Chemsrc [chemsrc.com]
- 3. This compound hydrochloride|T39737|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 4. biocat.com [biocat.com]
- 5. This compound hydrochloride | PROTAC Linkers | 2241669-16-7 | Invivochem [invivochem.com]
Application Notes and Protocols: Synthesis and Evaluation of PROTACs Utilizing the NH2-PEG5-C6-Cl Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.
This document provides detailed application notes and experimental protocols for the use of the amine-terminated polyethylene glycol (PEG) linker, NH2-PEG5-C6-Cl, in the synthesis and evaluation of PROTACs. This versatile linker, with its five PEG units and a six-carbon alkyl chain, offers a balance of hydrophilicity and length, making it a valuable tool in the development of effective protein degraders.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a systematic workflow, from the initial synthesis to comprehensive biological evaluation. This workflow ensures the rational design and optimization of potent and selective protein degraders.
Application Notes and Protocols for NH2-PEG5-C6-Cl Linker Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of the NH2-PEG5-C6-Cl linker, a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the chemical properties of the linker, detailed protocols for its conjugation, and methods for the purification and characterization of the resulting conjugates.
Introduction to this compound Linker
The this compound linker is a versatile tool in bioconjugation, featuring a primary amine (NH2) group and a chloroalkyl (C6-Cl) group at opposite ends of a polyethylene glycol (PEG) chain. This structure allows for the sequential conjugation of two different molecules. The PEG component, consisting of five ethylene glycol units, enhances the solubility and bioavailability of the final conjugate.[1][2] The primary application of this linker is in the synthesis of PROTACs, where it connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.[3][4][5]
Chemical Structure:
H₂N-(CH₂CH₂O)₅-CH₂(CH₂)₅-Cl
Principle of Conjugation
The conjugation strategy with the this compound linker relies on a two-step sequential nucleophilic substitution reaction.
-
Amide Bond Formation: The primary amine (NH2) of the linker can be coupled to a carboxylic acid on the first binding ligand (either for the POI or the E3 ligase) to form a stable amide bond. This reaction is typically facilitated by standard peptide coupling reagents.
-
Alkylation: The terminal chloroalkyl group (C6-Cl) of the linker reacts with a nucleophilic group, commonly a primary or secondary amine, on the second binding ligand via nucleophilic substitution. This reaction forms a stable carbon-nitrogen bond, completing the synthesis of the bifunctional molecule.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of a PROTAC using an amine-PEG-alkyl halide linker. Please note that specific yields and purity can vary depending on the specific ligands used and optimization of the reaction conditions.
| Parameter | Value | Analytical Method |
| Conjugation Yield (Amide Coupling) | > 80% | LC-MS |
| Conjugation Yield (Alkylation) | 50 - 70% | LC-MS |
| Final Product Purity | > 95% | RP-HPLC |
| Molecular Weight Confirmation | Expected Mass ± 1 Da | High-Resolution Mass Spectrometry (HRMS) |
| Structural Confirmation | Consistent with proposed structure | ¹H NMR, ¹³C NMR |
Experimental Protocols
General Materials and Methods
-
Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), Water (HPLC grade).
-
Reagents: this compound linker, POI ligand with a carboxylic acid or amine, E3 ligase ligand with a carboxylic acid or amine, N,N'-Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Peptide coupling reagents (e.g., HATU, HOBt), Trifluoroacetic acid (TFA).
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Conjugation of a Carboxylic Acid-Containing Ligand to the Amine Terminus
This protocol describes the coupling of a ligand (Ligand-COOH) to the amine group of the this compound linker.
-
Activation of Carboxylic Acid: In a clean, dry reaction vessel, dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.2 eq) and HOBt (1.2 eq), followed by DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated ligand solution, add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the Ligand-PEG5-C6-Cl intermediate.
Protocol 2: Conjugation of an Amine-Containing Ligand to the Chloroalkyl Terminus
This protocol describes the alkylation of an amine-containing ligand (Ligand-NH₂) with the chloroalkyl end of the Ligand-PEG5-C6-Cl intermediate.
-
Reaction Setup: In a reaction vessel, dissolve the amine-containing ligand (1.0 eq) and the Ligand-PEG5-C6-Cl intermediate (1.2 eq) in anhydrous DMF.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq) or DIPEA (3.0 eq), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the final PROTAC molecule by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the pure fractions to obtain the final product.
Characterization of the Final Conjugate
-
Purity Analysis: Assess the purity of the final product using analytical RP-HPLC.
-
Identity Confirmation: Confirm the molecular weight of the final conjugate using HRMS.
-
Structural Elucidation: Confirm the structure of the final product using ¹H and ¹³C NMR spectroscopy.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a PROTAC using the this compound linker.
Caption: Workflow for two-step PROTAC synthesis.
Signaling Pathway: PROTAC-Mediated Protein Degradation
This diagram illustrates the mechanism of action of a PROTAC, which utilizes the ubiquitin-proteasome system to degrade a target protein.
Caption: PROTAC-induced protein degradation pathway.
Signaling Pathway: PI3K/Akt/mTOR Pathway Targeted by PROTACs
This diagram shows a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy, and how a PROTAC could be used to degrade a key protein in this pathway.
Caption: PROTAC targeting of the PI3K/Akt pathway.
References
Application Notes: NH2-PEG5-C6-Cl for Targeted Degradation of Kinases
Introduction
Targeted protein degradation has emerged as a transformative therapeutic strategy, moving beyond traditional occupancy-driven inhibition to induce the complete removal of disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[2][3] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[1] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Kinases are a major class of drug targets, particularly in oncology, but challenges such as inhibitor resistance and the need to disrupt non-catalytic scaffolding functions remain. PROTACs offer a powerful solution by degrading the entire kinase protein. The linker component is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties.
NH2-PEG5-C6-Cl is a versatile, flexible linker used in the synthesis of PROTACs. It features a polyethylene glycol (PEG) chain, which enhances hydrophilicity and improves the solubility of the final PROTAC molecule. The terminal amine (NH2) and chloroalkyl (Cl) groups provide reactive handles for facile, modular conjugation to kinase-targeting warheads and E3 ligase ligands, accelerating the development of potent and selective kinase degraders.
Mechanism of Action: PROTAC-Mediated Kinase Degradation
A PROTAC hijacks the cell's native ubiquitin-proteasome system (UPS) to achieve targeted degradation. The process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
-
Binding and Ternary Complex Formation : The PROTAC, featuring a linker like this compound, simultaneously binds to the target kinase (the POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This forms a key ternary complex.
-
Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the target kinase.
-
Proteasomal Degradation : The polyubiquitinated kinase is recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.
Data Presentation: Efficacy of Kinase-Targeting PROTACs
The efficacy of a PROTAC is quantified by two key parameters: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of degradation achieved. Lower DC50 values indicate higher potency. The following table presents representative data for kinase-targeting PROTACs, illustrating typical performance metrics that can be achieved using flexible linkers similar to this compound.
| PROTAC Name/Identifier | Target Kinase | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) | Reference |
| Compound 15 | Bruton's tyrosine kinase (BTK) | Cereblon (CRBN) | MOLM-14 | <10 nM | >95% | |
| RC-1 (17) | Bruton's tyrosine kinase (BTK) | Cereblon (CRBN) | MOLM-14 | 8-40 nM | >90% | |
| B1-10J | Extracellular signal-regulated kinases 1/2 (ERK1/2) | Cereblon (CRBN) | HCT116 | 102 nM | >85% | |
| PROTAC 4 (45) | Mitogen-activated protein kinase kinase (MEK1/2) | Von Hippel-Lindau (VHL) | A375 | ~100 nM | >90% | |
| Compound 1 | Multiple kinases (e.g., p38α) | Von Hippel-Lindau (VHL) | RS4;11 | <100 nM | >90% |
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blotting
Western blotting is the gold-standard method for quantifying PROTAC-induced protein degradation. This protocol outlines the necessary steps to generate a dose-response curve and determine the DC50 and Dmax values for a kinase-targeting PROTAC.
Materials
-
Cell culture reagents and appropriate kinase-expressing cell line (e.g., MOLM-14, HCT116)
-
PROTAC synthesized using this compound and appropriate ligands
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Experimental Workflow Diagram
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the kinase-targeting PROTAC in cell culture medium. A typical concentration range might be 1 nM to 10 µM.
-
Treat the cells with the different PROTAC concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time, typically between 4 and 24 hours, at 37°C.
-
-
Lysate Preparation:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add lysis buffer with inhibitors to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate into microcentrifuge tubes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each normalized lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target kinase (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat the antibody incubation steps for the loading control antibody (e.g., anti-GAPDH).
-
-
Detection and Analysis:
-
Apply the chemiluminescent (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target kinase band to its corresponding loading control band.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (defined as 100%). The percentage of degradation is 100% minus the percentage remaining.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Confirmation of Proteasome-Dependent Degradation
To validate that the observed protein loss is due to the PROTAC's intended mechanism, a proteasome inhibitor rescue experiment should be performed.
Methodology
-
Select a PROTAC concentration that achieves significant degradation (e.g., near the Dmax).
-
Pre-treat cells with a proteasome inhibitor (e.g., MG-132 or Bortezomib) or a neddylation inhibitor (e.g., MLN4924) for 1-2 hours.
-
Co-treat the cells with the PROTAC and the inhibitor for the standard incubation period (e.g., 24 hours).
-
Perform Western blotting as described in Protocol 1.
-
Expected Outcome : If the degradation is proteasome-dependent, the presence of the inhibitor should "rescue" the kinase from degradation, resulting in protein levels similar to the vehicle control.
Additional Assays for Mechanistic Insight
While Western blotting confirms degradation, other assays can provide deeper insight into the PROTAC's mechanism of action.
-
Ternary Complex Formation Assays : Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or NanoBRET® can be used to quantify the formation of the POI-PROTAC-E3 ligase complex within living cells, which is a prerequisite for degradation.
-
Ubiquitination Assays : To directly confirm that the target kinase is ubiquitinated, one can immunoprecipitate the target kinase from PROTAC-treated cell lysates and then perform a Western blot using an anti-ubiquitin antibody.
-
Cell Viability/Proliferation Assays : To determine the functional consequence of kinase degradation, assays like MTT or CellTiter-Glo® can be used to measure changes in cell viability or proliferation in response to PROTAC treatment.
-
Global Proteomics : Mass spectrometry-based proteomics can be used to assess the selectivity of the PROTAC across the entire proteome, identifying any potential off-target degradation effects.
References
Application Notes: Utilizing NH2-PEG5-C6-Cl for the Covalent Capture of Protein-Protein Interactions
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Many PPIs are transient in nature, posing a challenge for their detection and characterization. Chemical crosslinking offers a powerful approach to stabilize these interactions by forming covalent bonds between interacting proteins. NH2-PEG5-C6-Cl is a heterobifunctional crosslinker that can be effectively employed to capture and identify interacting protein partners. This molecule contains two distinct reactive moieties separated by a flexible polyethylene glycol (PEG) spacer: a primary amine (-NH2) and a chloroalkyl (-C6-Cl) group. This structural arrangement allows for a two-step crosslinking strategy, providing greater control over the conjugation process compared to homobifunctional crosslinkers.
The primary amine can be enzymatically or chemically coupled to a specific site on a "bait" protein of interest. The chloroalkyl group, a mild alkylating agent, can then react with nucleophilic residues on a "prey" protein that comes into close proximity upon interaction. This application note provides a detailed protocol for using this compound to study PPIs, from the initial conjugation to the final analysis of the crosslinked complexes.
Mechanism of Action
The utility of this compound in studying PPIs is based on a sequential, two-step crosslinking reaction:
-
"Bait" Protein Modification: The primary amine of this compound is first covalently attached to the "bait" protein. This can be achieved through various enzymatic or chemical methods. For instance, microbial transglutaminase (mTG) can be used to form a stable isopeptide bond between the amine group of the linker and the side chain of a glutamine residue on the bait protein. Alternatively, the amine can be reacted with a carboxyl group on the bait protein using carbodiimide chemistry (e.g., EDC/NHS).
-
Covalent Capture of the "Prey" Protein: Once the bait protein is functionalized with the chloroalkyl-containing linker, it is incubated with its potential interacting partner(s) (the "prey" protein). Upon interaction, the electrophilic chloroalkyl group of the linker is positioned to react with nucleophilic amino acid residues on the surface of the prey protein. The most likely targets for alkylation are the side chains of cysteine, histidine, and lysine residues, with cysteine being the most reactive. This second reaction forms a stable covalent bond, effectively "trapping" the transient interaction.
Advantages of Using this compound
-
Heterobifunctional Nature: Allows for a controlled, two-step reaction, minimizing the formation of unwanted homodimers of the bait protein.
-
PEG Spacer: The flexible PEG5 spacer provides a suitable length (approximately 28.6 Å) to bridge the distance between interacting proteins without introducing significant steric hindrance. The hydrophilic nature of the PEG spacer also helps to maintain the solubility of the protein conjugate.
-
Mild Alkylating Agent: The chloroalkyl group is a relatively mild electrophile, reducing the likelihood of non-specific reactions with proteins that are not true interaction partners.
Experimental Workflow
The overall workflow for using this compound to study protein-protein interactions can be summarized as follows:
Experimental workflow for PPI studies using this compound.
Protocols
Protocol 1: Modification of the "Bait" Protein with this compound using Microbial Transglutaminase (mTG)
This protocol describes the enzymatic conjugation of the amine-containing linker to a glutamine residue on the bait protein.
Materials:
-
Purified "Bait" Protein containing an accessible glutamine residue
-
This compound
-
Microbial Transglutaminase (mTG)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
Quenching Solution: 100 mM Hydroxylamine
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube as described in the table below.
| Component | Stock Concentration | Final Concentration | Volume for 100 µL Reaction |
| "Bait" Protein | 10 mg/mL | 1 mg/mL | 10 µL |
| This compound | 100 mM | 10 mM | 10 µL |
| mTG | 10 U/mL | 1 U/mL | 10 µL |
| Reaction Buffer | - | - | 70 µL |
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.
-
Quenching: Stop the reaction by adding 10 µL of 100 mM hydroxylamine and incubate for an additional 10 minutes at room temperature.
-
Purification: Remove excess linker and mTG by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Verification: Confirm the modification of the bait protein by SDS-PAGE (a slight shift in molecular weight should be observed) and/or mass spectrometry.
Protocol 2: Crosslinking of the Modified "Bait" Protein with the "Prey" Protein
This protocol details the covalent capture of the interacting prey protein.
Materials:
-
Modified "Bait" Protein (from Protocol 1)
-
"Prey" Protein (purified or in a cell lysate)
-
Interaction Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Interaction Mixture: In a microcentrifuge tube, combine the modified bait protein and the prey protein at a desired molar ratio (e.g., 1:1 or 1:2 bait to prey). If using a cell lysate, the amount of lysate will need to be optimized.
| Component | Concentration | Volume |
| Modified "Bait" Protein | 1-5 µM | 25 µL |
| "Prey" Protein/Lysate | 1-10 µM (or optimized amount) | 25 µL |
| Interaction Buffer | - | 50 µL |
-
Incubation: Incubate the mixture at room temperature for 2 hours, or at 4°C overnight, to allow for protein interaction and crosslinking.
-
Quenching: Terminate the crosslinking reaction by adding 10 µL of 1 M Tris-HCl, pH 8.0, to a final concentration of 100 mM. Incubate for 15 minutes at room temperature.
Protocol 3: Analysis of Crosslinked Products by SDS-PAGE and Western Blotting
This protocol describes the visualization of the crosslinked protein complex.
Materials:
-
Crosslinked sample (from Protocol 2)
-
Laemmli Sample Buffer (2x)
-
SDS-PAGE gel
-
Western Blotting apparatus and reagents
-
Primary antibodies against the "bait" and "prey" proteins
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Mix 20 µL of the quenched crosslinking reaction with 20 µL of 2x Laemmli sample buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Western Blotting: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against the bait and/or prey proteins overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.
-
Expected Results:
A successful crosslinking experiment will result in the appearance of a new, higher molecular weight band on the SDS-PAGE gel and Western blot, corresponding to the covalent complex of the bait and prey proteins.
| Lane | Sample | Expected Bands |
| 1 | Unmodified Bait Protein | Band at the MW of the bait protein |
| 2 | Modified Bait Protein | Slight upward shift in the bait protein band |
| 3 | Prey Protein | Band at the MW of the prey protein |
| 4 | Crosslinking Reaction | Bands for individual bait and prey, and a new band at the combined MW of bait + prey |
Signaling Pathway and Logical Relationship Diagram
The logical flow of the crosslinking chemistry can be visualized as follows:
Application Notes and Protocols for NH2-PEG5-C6-Cl in the Development of Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of chemical biology has been revolutionized by the development of novel chemical probes capable of modulating protein function in innovative ways. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] A critical component of a PROTAC is the linker, which connects a ligand for the target protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The nature of this linker—its length, rigidity, and hydrophilicity—is a key determinant of the PROTAC's efficacy.[2][3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility for the formation of a stable ternary complex between the target protein and the E3 ligase.[][5] NH2-PEG5-C6-Cl is a heterobifunctional PEG-based linker designed for the synthesis of PROTACs. It features a terminal amine (NH2) group for conjugation to one ligand and a chloroalkane (C6-Cl) moiety for attachment to the second ligand, offering a versatile platform for the construction of chemical probes for targeted protein degradation.
Application: Synthesis of PROTACs for Targeted Protein Degradation
The primary application of this compound is in the modular synthesis of PROTACs. Its bifunctional nature allows for a two-step sequential conjugation to a POI-binding ligand and an E3 ligase-binding ligand.
-
The amino (NH2) group provides a nucleophilic handle for conjugation, most commonly through the formation of a stable amide bond with a carboxylic acid on one of the ligands.
-
The 6-carbon alkyl chloride (C6-Cl) serves as an electrophilic handle for the second conjugation, typically reacting with a nucleophilic group (such as a phenol, amine, or thiol) on the other ligand via a nucleophilic substitution reaction.
This modular approach allows for the systematic variation of the POI and E3 ligase ligands, as well as the linker itself, to optimize the degradation potency and selectivity of the final PROTAC. The PEG5 unit contributes to the overall hydrophilicity of the PROTAC, which can improve its pharmacokinetic properties.
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. An optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. The following table provides representative data illustrating the effect of PEG linker length on the degradation of a hypothetical target protein, Bromodomain-containing protein 4 (BRD4), using a common E3 ligase ligand.
| PROTAC Component | Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) |
| JQ1-Linker-VHL Ligand | 3 | 50 | 88 |
| JQ1-Linker-VHL Ligand | 4 | 25 | 95 |
| JQ1-Linker-VHL Ligand | 5 | 10 | >98 |
| JQ1-Linker-VHL Ligand | 6 | 35 | 90 |
Note: This data is illustrative and serves to demonstrate the typical structure-activity relationship observed with varying PEG linker lengths. Actual DC50 and Dmax values are specific to the PROTAC and the cell line being tested.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step procedure for synthesizing a PROTAC where the POI ligand contains a carboxylic acid and the E3 ligase ligand contains a nucleophilic handle (e.g., a phenol).
Step 1: Amide Coupling of POI Ligand to this compound
-
Dissolution: Dissolve the POI ligand containing a carboxylic acid (1 equivalent) in an anhydrous organic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: Add a peptide coupling reagent such as HATU (1.1 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Conjugation: Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.
-
Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the POI-Linker intermediate.
Step 2: Nucleophilic Substitution with E3 Ligase Ligand
-
Dissolution: Dissolve the POI-Linker intermediate from Step 1 (1 equivalent) and the E3 ligase ligand containing a nucleophilic handle (e.g., a phenol) (1.1 equivalents) in an anhydrous polar aprotic solvent such as DMF.
-
Base Addition: Add a suitable base, such as potassium carbonate (K2CO3) (3 equivalents), to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, or until the reaction is complete as monitored by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final PROTAC product by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
-
Cell Culture: Plate a suitable cell line (e.g., MCF7 for BRD4) in 6-well plates and grow to 70-80% confluency.
-
PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (typically 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Secondary Antibody and Imaging: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax values.
Visualizations
Caption: Mechanism of Action for a PROTAC chemical probe.
Caption: Experimental workflow for PROTAC synthesis.
Caption: Logical relationship of linker length to PROTAC efficacy.
References
Application Notes and Protocols for NH2-PEG5-C6-Cl
These application notes provide a detailed protocol for the dissolution and storage of NH2-PEG5-C6-Cl, a bifunctional crosslinker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Adherence to these guidelines is crucial for maintaining the integrity and reactivity of the compound for successful experimental outcomes.
Introduction
This compound is a heterobifunctional linker molecule featuring a primary amine (-NH2) group and a chloroalkyl (-Cl) group separated by a hydrophilic polyethylene glycol (PEG) spacer. The amine group allows for conjugation to carboxylic acids or activated esters, while the alkyl chloride provides a reactive site for nucleophilic substitution. The PEG spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate. This document outlines the recommended procedures for dissolving and storing this reagent to ensure its stability and performance. The hydrochloride salt form (this compound HCl) is often used due to its enhanced water solubility and stability.[1][2]
Materials and Equipment
-
This compound or this compound hydrochloride
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber vials or tubes with tight-fitting caps
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Dissolution Protocol
This protocol describes the preparation of a stock solution of this compound. It is recommended to prepare a concentrated stock solution that can be diluted for downstream applications.
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture, which can affect the stability of the compound.
-
Weighing: In a fume hood, carefully weigh the desired amount of the compound into a sterile vial.
-
Solvent Addition: Add the appropriate volume of anhydrous or newly opened DMSO to the vial to achieve the desired stock concentration.[3] Due to the hygroscopic nature of DMSO, using a fresh solvent is critical to ensure the solubility and stability of the product.[3]
-
Dissolution: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary to aid dissolution, but prolonged heating should be avoided.
-
Inert Gas Purge: To minimize exposure to air and moisture, it is good practice to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing for storage.[4]
Storage and Stability
Proper storage is critical to prevent degradation of this compound. Both the solid form and stock solutions require specific conditions to maintain their integrity.
-
Solid Compound: The solid (powder) form of this compound hydrochloride should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). It should be kept in a tightly sealed container, protected from moisture and light.
-
Stock Solutions: Once dissolved in DMSO, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. The containers should be sealed tightly and protected from light.
Quantitative Data Summary
The following table summarizes the key quantitative data for the dissolution and storage of this compound and its hydrochloride salt.
| Parameter | Value | Citation(s) |
| Solubility in DMSO | ≥ 250 mg/mL (approximately 637.17 mM) | |
| Storage (Solid Powder) | -20°C for 3 years, 4°C for 2 years | |
| Storage (Stock Solution) | -80°C for 6 months, -20°C for 1 month |
Experimental Workflow Diagram
The following diagram illustrates the recommended workflow for dissolving and storing this compound.
References
Troubleshooting & Optimization
Technical Support Center: NH2-PEG5-C6-Cl Linker Reactions
Welcome to the technical support center for the NH2-PEG5-C6-Cl linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this linker in your experiments, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is it used for?
The this compound is a heterobifunctional linker featuring a terminal amine group (NH2) and a terminal chloride (Cl) group, connected by a 5-unit polyethylene glycol (PEG) chain and a 6-carbon alkyl chain. It is commonly used in the synthesis of PROTACs, where it connects a ligand for a target protein of interest and a ligand for an E3 ubiquitin ligase.[1][2][3] The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4][5]
Q2: What is the difference between the free base and the hydrochloride salt of this linker?
The this compound linker is often supplied as a hydrochloride (HCl) salt. The salt form generally offers enhanced water solubility and greater stability during storage compared to the free base form. For most reactions, the HCl salt can be used directly, as the reaction conditions, which often include a base, will neutralize the salt to the free amine in situ.
Q3: How should I store the this compound linker?
Proper storage is crucial to maintain the integrity of the linker. It is recommended to store the linker at -20°C for short-term storage and -80°C for long-term storage. The container should be tightly sealed to protect it from moisture, which can hydrolyze the PEG chain and affect its reactivity.
Q4: What are the most common reactions for the amine and chloride ends of the linker?
The primary amine (NH2) group is nucleophilic and is typically reacted with electrophiles. A common reaction is the formation of a stable amide bond by reacting the amine with a carboxylic acid on a target molecule, often activated with coupling agents like EDC/NHS or HATU.
The terminal chloride (Cl) is an alkyl halide and can undergo nucleophilic substitution reactions. For instance, it can react with a nucleophile, such as a phenol or a thiol on the other binding ligand, to form an ether or thioether bond, respectively.
Troubleshooting Guide
This guide addresses common issues that may arise during reactions with the this compound linker.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Inefficient Amide Coupling: The reaction between the amine group of the linker and a carboxylic acid may be incomplete. | • Optimize Coupling Reagents: Ensure you are using fresh and appropriate coupling reagents (e.g., EDC/NHS, HATU, HOBt). Use a slight excess (1.1-1.5 equivalents) of the coupling agents. • Control pH: The amide coupling reaction is most efficient at a pH between 7.2 and 8.5. Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES. Avoid amine-containing buffers like Tris. • Reaction Time and Temperature: Allow the reaction to proceed for an adequate amount of time (typically 2-24 hours). The reaction can be performed at room temperature or cooled to 4°C to minimize side reactions. |
| Side Reactions: The amine group can participate in unwanted side reactions. | • Protecting Groups: If your target molecule has other reactive functional groups, consider using protecting groups to prevent side reactions. | |
| Poor Solubility: The reactants or the final product may have poor solubility in the reaction solvent, leading to precipitation and low yield. | • Solvent Selection: The PEG component of the linker generally improves water solubility. However, if your target molecules are hydrophobic, a co-solvent like DMSO or DMF may be necessary. Ensure your final product is soluble in the chosen solvent system. | |
| Difficulty in Product Purification | Complex Reaction Mixture: The presence of unreacted starting materials, coupling agents, and byproducts can complicate purification. | • Quenching: After the reaction is complete, quench any unreacted coupling agents. For example, a small amount of an amine-containing buffer like Tris can be added to consume excess NHS esters. • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the most effective method for purifying PROTACs and other bioconjugates. Size-exclusion chromatography (SEC) can also be used to separate based on size. |
| Product Instability | Hydrolysis: The ester or amide bonds in the final product may be susceptible to hydrolysis, especially at extreme pH values. | • pH Control: Store the purified product in a buffer at a neutral pH (around 7.0-7.4). Avoid strongly acidic or basic conditions. • Storage Conditions: Store the final product at -20°C or -80°C to minimize degradation over time. |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation with the this compound Linker
This protocol describes a general method for coupling the amine group of the this compound linker with a carboxylic acid on a molecule of interest (e.g., an E3 ligase ligand).
Materials:
-
This compound (hydrochloride salt)
-
Carboxylic acid-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the this compound linker (1.1 equivalents) in anhydrous DMF or DCM.
-
Add DIPEA or TEA (2-3 equivalents) to neutralize the hydrochloride salt and to act as a base catalyst.
-
Slowly add the activated NHS-ester solution from step 1 to the linker solution.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM and wash with water or a mild aqueous acid (e.g., 5% citric acid) to remove excess base and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.
-
Protocol 2: General Procedure for Nucleophilic Substitution with the Chloride End of the Linker
This protocol outlines a general method for reacting the chloride end of the linker with a nucleophile, such as a phenol on a target protein ligand.
Materials:
-
Product from Protocol 1 (Amine-coupled linker conjugate)
-
Phenol-containing molecule
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
Reaction Setup:
-
Dissolve the phenol-containing molecule (1 equivalent) and the amine-coupled linker conjugate (1.1 equivalents) in anhydrous DMF or acetonitrile.
-
Add a base such as potassium carbonate or cesium carbonate (2-3 equivalents) to the mixture.
-
-
Reaction:
-
Heat the reaction mixture to a temperature between 60-80°C.
-
Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.
-
Visualizing Workflows and Pathways
PROTAC Mechanism of Action
Caption: A diagram illustrating the catalytic mechanism of a PROTAC, leading to protein degradation.
PROTAC Synthesis and Evaluation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | PROTAC Linkers | 2241669-16-7 | Invivochem [invivochem.com]
- 3. This compound | CAS#:1261238-22-5 | Chemsrc [chemsrc.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
improving solubility of NH2-PEG5-C6-Cl in aqueous buffers
Welcome to the technical support center for NH2-PEG5-C6-Cl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this PROTAC linker in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker. It features an amine (NH2) group and a chloro (Cl) group on a polyethylene glycol (PEG) spacer with a C6 alkyl chain. Its primary use is in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1]
Q2: What form of this compound is best for aqueous solubility?
The hydrochloride salt of this compound is generally recommended for improved water solubility and stability compared to the free base form.[2][3]
Q3: In what solvents is this compound soluble?
The hydrochloride salt of this compound is highly soluble in dimethyl sulfoxide (DMSO).[3] While generally, short-chain amine-PEG compounds are soluble in water and aqueous buffers, direct dissolution of this compound in aqueous buffers can be challenging.[4] It is often recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or dimethylformamide (DMF).
Q4: How does pH affect the solubility of this compound in aqueous buffers?
The amine group of this compound is basic. In acidic to neutral pH, the amine group will be protonated, which generally increases its solubility in aqueous solutions. For reactions involving the amine group, a pH range of 7-9 is often recommended, which suggests the compound should be soluble in this range to be reactive.
Troubleshooting Guide: Improving Solubility in Aqueous Buffers
Researchers may encounter difficulties in dissolving this compound directly into aqueous buffers for their experiments. The following guide provides a systematic approach to troubleshoot and improve its solubility.
Initial Dissolution Protocol
For a starting point, the following protocol is recommended for preparing an aqueous solution of this compound.
| Step | Action | Rationale |
| 1 | Prepare a Concentrated Stock Solution | Dissolve the this compound (preferably the hydrochloride salt) in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). |
| 2 | Dilute into Aqueous Buffer | Slowly add the DMSO stock solution to your desired aqueous buffer (e.g., PBS) with vigorous vortexing or stirring. The final concentration of DMSO in the aqueous solution should be kept to a minimum (ideally <1%) to avoid affecting your experiment. |
Troubleshooting Steps for Poor Solubility
If you observe precipitation or cloudiness after dilution into your aqueous buffer, follow these troubleshooting steps:
| Issue | Recommended Action | Detailed Protocol |
| Precipitation upon dilution | 1. Adjust Final pH: | The pH of the final aqueous solution can significantly impact the solubility of the amine-containing linker. Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, and 8.0). Attempt to dilute the DMSO stock solution into each of these buffers to identify the optimal pH for solubility. |
| 2. Gentle Warming: | Gently warm the aqueous solution to 37°C. This can help to increase the solubility of the compound. However, be cautious with temperature-sensitive biomolecules in your experiment. | |
| 3. Sonication: | Use a bath sonicator to apply ultrasonic energy to the solution for short periods (1-2 minutes). This can help to break up aggregates and enhance dissolution. | |
| 4. Use of Co-solvents: | If permissible in your experimental setup, consider using a small percentage of a water-miscible organic co-solvent in your final aqueous buffer. Options include ethanol or isopropanol. The final concentration should be carefully tested to ensure it does not interfere with your assay. |
Experimental Workflow for Solubility Optimization
The following diagram illustrates a logical workflow for optimizing the solubility of this compound in your desired aqueous buffer.
Summary of Solubility Parameters
| Parameter | Recommendation for Enhanced Solubility |
| Form | Use the hydrochloride salt. |
| Initial Solvent | Prepare a concentrated stock in anhydrous DMSO. |
| Aqueous Buffer pH | Test a range from slightly acidic to slightly basic (pH 6-8). |
| Temperature | Gentle warming may aid dissolution. |
| Additives | Use of co-solvents can be considered if compatible with the experiment. |
By following this guide, researchers can systematically address solubility challenges with this compound and ensure the successful preparation of their experimental solutions.
References
Technical Support Center: PROTAC Synthesis with NH2-PEG5-C6-Cl
Welcome to the technical support center for PROTAC synthesis utilizing the NH2-PEG5-C6-Cl linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a smoother experimental workflow.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of PROTACs using the bifunctional linker, this compound.
Issue 1: Low or No Yield in the First Coupling Step (Amide Bond Formation)
Q: I am reacting my protein of interest (POI) ligand, which has a carboxylic acid, with the primary amine of this compound, but I am observing low to no product formation by LC-MS. What are the potential causes and solutions?
A: This is a common issue in PROTAC synthesis.[1][2][3] Several factors could be contributing to the low yield of your amide coupling reaction. Here is a systematic troubleshooting approach:
-
Activation of the Carboxylic Acid: The carboxylic acid on your POI ligand needs to be activated to react with the amine.
-
Reaction Conditions: The reaction environment is critical for efficient amide bond formation.
-
Solution: Use anhydrous solvents like DMF or DMSO. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of activated species by moisture. The choice of base is also important; a non-nucleophilic base like DIPEA is commonly used to scavenge the acid formed during the reaction without competing with the amine linker.
-
-
Stoichiometry: The ratio of reactants can significantly impact the reaction outcome.
-
Solution: While a 1:1 stoichiometry is the theoretical ideal, it is often beneficial to use a slight excess (1.1-1.2 equivalents) of the amine linker to drive the reaction to completion.
-
-
Steric Hindrance: If your POI ligand is sterically bulky around the carboxylic acid, the reaction may be slow.
-
Solution: Increase the reaction temperature (e.g., to 40-50 °C) or extend the reaction time. You could also consider using a more potent coupling reagent like COMU.
-
Issue 2: Formation of Side Products in the Second Coupling Step (Alkylation)
Q: I have successfully coupled my POI ligand to the amine end of the linker. Now, I am trying to react the chloroalkane end with a nucleophile (e.g., a phenol or amine) on my E3 ligase ligand, but I am seeing multiple products. What could be happening?
A: The chloroalkane moiety is susceptible to nucleophilic substitution, but side reactions can occur.
-
Di-alkylation: If your E3 ligase ligand has multiple nucleophilic sites, you may be observing di-alkylation or even tri-alkylation.
-
Solution: Consider using protecting groups for the other nucleophilic sites on your E3 ligase ligand. This will ensure that only the desired site reacts with the chloroalkane linker.
-
-
Elimination Reaction: Under strongly basic conditions, an elimination reaction can compete with the desired substitution, leading to the formation of an alkene at the end of the linker.
-
Solution: Use a mild, non-hindered base (e.g., potassium carbonate) and avoid excessive heat.
-
-
Reaction with Solvent: If you are using a nucleophilic solvent, it may compete with your E3 ligase ligand.
-
Solution: Use a non-nucleophilic solvent such as DMF or acetonitrile.
-
Issue 3: Difficulty in Purifying the Final PROTAC
Q: My final PROTAC is difficult to purify. I am using flash column chromatography, but I am getting poor separation. What can I do?
A: The PEG component of the linker can make purification challenging due to its polarity and potential to cause streaking on silica gel.
-
Column Chromatography:
-
Solution: A common solvent system for purifying PEGylated compounds is a gradient of methanol in dichloromethane (DCM). You might need to add a small amount of a polar modifier like ammonium hydroxide to the solvent system to improve the peak shape if your compound is basic. It is recommended to choose a solvent system where your product has an Rf of 0.2-0.3 on a TLC plate for optimal separation.
-
-
Alternative Purification Techniques:
-
Solution: If flash chromatography is not effective, consider using preparative reverse-phase HPLC (RP-HPLC). This technique separates compounds based on hydrophobicity and is often very effective for purifying polar molecules like PEGylated PROTACs. Size-exclusion chromatography (SEC) can also be useful for removing smaller impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: It is recommended to store this compound under an inert atmosphere at -20°C for long-term stability. For the hydrochloride salt, storage at -20°C is also recommended.
Q2: Should I use the free base or the hydrochloride salt of this compound for my reaction?
A: If you are performing an amide coupling with an activated carboxylic acid, the free base is required. If you only have the hydrochloride salt, you will need to add an additional equivalent of a non-nucleophilic base (like DIPEA) to neutralize the HCl before the coupling reaction can proceed. The hydrochloride salt generally has better water solubility and stability.
Q3: How can I monitor the progress of my reactions?
A: Liquid chromatography-mass spectrometry (LC-MS) is the most effective technique for monitoring the progress of your reactions. You can observe the disappearance of your starting materials and the appearance of the desired product mass. Thin-layer chromatography (TLC) can also be used, but it may be difficult to differentiate between the starting materials and products if they have similar polarities.
Q4: What are the expected challenges when characterizing a PROTAC synthesized with this linker?
A: The PEG chain can make NMR analysis complex due to the repeating ethylene glycol units, which will show up as a large, broad peak. Mass spectrometry (MS) is crucial for confirming the molecular weight of your final PROTAC. Tandem MS (MS/MS) can be used to confirm the structure by observing the fragmentation pattern.
Quantitative Data Summary
While exact yields and purity are highly dependent on the specific ligands used, the following table provides typical ranges observed in PROTAC synthesis.
| Parameter | Amide Coupling Step | Alkylation Step | Final PROTAC Purity (after purification) |
| Typical Yield | 50-80% | 30-60% | >95% |
| Typical Purity (crude) | 40-70% | 20-50% | N/A |
Note: These values are representative and may vary significantly based on the specific substrates, reaction conditions, and purification methods used.
Experimental Protocol: Amide Coupling of a POI Ligand to this compound
This protocol describes a general procedure for the first step in the PROTAC synthesis: the amide bond formation between a carboxylic acid-containing POI ligand and the primary amine of the linker.
Materials:
-
POI ligand with a carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.
-
Add the linker solution to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a DCM/methanol gradient to obtain the desired POI-linker conjugate.
Visualizations
Caption: A typical workflow for PROTAC synthesis.
References
preventing degradation of NH2-PEG5-C6-Cl during storage
This technical support center provides guidance on the proper storage and handling of NH2-PEG5-C6-Cl to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assess the stability of your compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Loss of activity or incomplete reaction | Degradation of the this compound linker due to improper storage. | - Ensure the compound is stored at or below -20°C. - Store under an inert atmosphere (argon or nitrogen). - Protect from light and moisture. |
| Inaccurate quantification of the linker. | - Use a fresh vial of the linker for critical experiments. - Re-qualify the concentration of your stock solution. | |
| Presence of unexpected peaks in analytical data (e.g., HPLC, MS) | Hydrolysis of the C6-Cl group to a C6-OH group. | - Avoid exposure to aqueous conditions for prolonged periods. - Prepare solutions in anhydrous solvents. |
| Oxidation of the PEG backbone. | - Store under an inert atmosphere to minimize exposure to oxygen. - Avoid repeated freeze-thaw cycles. | |
| Contamination. | - Use clean, dry glassware and spatulas. - Filter your solutions before use. | |
| Inconsistent experimental results | Variability in the quality of the this compound linker between batches or due to degradation over time. | - Aliquot the linker upon receipt to avoid repeated opening of the main vial. - Perform quality control checks on new batches and periodically on stored material using the analytical methods described below. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the long-term stability of this compound, it is crucial to store it under the proper conditions. The recommended storage guidelines are summarized in the table below.[1][2][3][4]
| Parameter | Condition | Rationale |
| Temperature | -20°C or -80°C | Minimizes the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the PEG backbone.[2] |
| Light | In the dark (amber vial) | Prevents light-induced degradation. |
| Moisture | Dry/Desiccated | Prevents hydrolysis of the alkyl chloride group. |
Q2: What are the primary degradation pathways for this compound?
A2: The two primary degradation pathways for this compound are:
-
Oxidation of the polyethylene glycol (PEG) backbone, which can be initiated by exposure to oxygen, light, or reactive oxygen species. This can lead to chain cleavage and the formation of various byproducts, including formaldehyde and formic acid, which could potentially react with the primary amine.
-
Hydrolysis of the C6-Cl (alkyl chloride) functional group. In the presence of water, the chloride can be substituted by a hydroxyl group, forming NH2-PEG5-C6-OH. This is a common reaction for alkyl halides.
Q3: How should I handle this compound when preparing for an experiment?
A3: Proper handling is critical to prevent degradation.
-
Before opening, allow the vial to warm to room temperature to prevent moisture condensation inside.
-
If you will be using the reagent multiple times, it is best to work under an inert gas atmosphere.
-
For preparing stock solutions, use a dry, water-miscible solvent such as DMF or DMSO.
-
It is recommended to aliquot the compound into smaller, single-use vials upon receipt to minimize exposure of the bulk material to air and moisture with each use.
Q4: What analytical techniques can I use to assess the purity and stability of my this compound?
A4: The following analytical techniques are recommended for quality control:
-
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)) can be used to assess purity and detect degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) can be used to confirm the structure of the molecule and identify the presence of degradation products by observing changes in chemical shifts or the appearance of new peaks.
-
Mass Spectrometry (MS) , particularly with soft ionization techniques like ESI or MALDI, is a powerful tool for confirming the molecular weight of the compound and identifying any degradation products.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Purity Assessment by HPLC-CAD/ELSD
Objective: To determine the purity of this compound and detect the presence of non-UV active degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
An ammonium acetate buffer can be added to the mobile phase to improve peak shape for the amine-containing compound.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Detector (CAD/ELSD): Nebulizer temperature and other settings should be optimized according to the manufacturer's instructions.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Structural Verification and Degradation Analysis by ¹H NMR
Objective: To verify the chemical structure of this compound and identify potential degradation products.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher)
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum according to the instrument's standard procedures.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks and assign them to the protons of the this compound structure.
-
The PEG backbone protons will appear as a large multiplet around 3.6 ppm.
-
Protons adjacent to the amine and chloride groups will have characteristic chemical shifts.
-
-
Look for the appearance of new peaks that could indicate degradation. For example, a peak corresponding to a hydroxyl group may appear if the alkyl chloride has hydrolyzed.
-
Protocol 3: Molecular Weight Confirmation and Impurity Identification by ESI-MS
Objective: To confirm the molecular weight of this compound and identify the mass of any degradation products.
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Formic acid (for positive ion mode)
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
-
MS Analysis:
-
Infuse the sample directly into the ESI-MS or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Search for peaks that may correspond to degradation products, such as the hydrolyzed compound [M-Cl+OH+H]⁺ or oxidation products (addition of oxygen atoms, +16 Da).
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting flow for experiments involving this compound.
References
side reactions of the amine group in NH2-PEG5-C6-Cl
Welcome to the technical support center for the NH2-PEG5-C6-Cl linker. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential side reactions involving the terminal primary amine group during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the amine group on this compound?
The primary amine (-NH2) on the this compound linker is a potent nucleophile.[1][2][3] Its main function is to form stable, covalent bonds with electrophilic functional groups on a target molecule (e.g., a protein, antibody, or small molecule drug).[4][5] Common reaction partners include N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes, resulting in the formation of stable amide, thiourea, or secondary amine linkages, respectively. The PEG5 and C6 components act as a flexible, hydrophilic spacer.
Q2: What is the most common side reaction to be aware of when using this linker?
While the amine group itself is generally stable, the most significant challenge in reactions involving it is managing the competing side reactions of its binding partner. For instance, when reacting the amine linker with an NHS-ester activated molecule, the primary competing reaction is the hydrolysis of the NHS ester. In this side reaction, water attacks the NHS ester, converting it to an unreactive carboxylic acid and rendering it incapable of conjugating with the amine. The rate of this hydrolysis increases significantly with pH.
Q3: How does pH critically affect the reactivity of the amine group and potential side reactions?
The pH of the reaction buffer is a critical parameter that must be optimized to ensure successful conjugation while minimizing side reactions.
-
Amine Group Reactivity : For the amine group to be nucleophilic and reactive, it must be in its deprotonated, neutral state (-NH2). In acidic conditions (low pH), the amine group becomes protonated (-NH3+), losing its nucleophilicity and rendering it unreactive. The reaction is therefore most efficient at neutral to slightly alkaline pH (typically 7.2-8.5).
-
Competing Reactions : While a higher pH increases the reactivity of the amine, it also dramatically accelerates the rate of hydrolysis of common amine-reactive partners like NHS esters. This creates a trade-off: the pH must be high enough for efficient amine reaction but low enough to minimize hydrolysis of the reaction partner.
Q4: Can the amine group on the PEG linker react with components of my buffer?
Yes, this is a crucial consideration. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the this compound linker for reaction with your activated molecule (e.g., an NHS ester). This will significantly reduce the yield of your desired conjugate. It is essential to use non-amine-containing buffers.
Q5: Besides the intended target, can the amine group react with other functional groups on a protein?
The primary targets for amine-reactive reagents on a protein are the N-terminus of the polypeptide chain and the epsilon-amino group of lysine side chains. While reactions with other nucleophilic residues like serine, threonine, and tyrosine are possible, they are generally less favorable and occur under specific conditions, often at higher pH. The reaction with primary amines is the most predominant.
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
If you are experiencing poor yields of your desired conjugate, consider the following potential causes related to the amine linker and its reaction partner.
| Possible Cause | Recommended Solution |
| Incorrect Reaction pH | Ensure the pH of your reaction buffer is within the optimal range (typically 7.2-8.5 for NHS esters). A pH that is too low will result in a protonated, non-reactive amine, while a pH that is too high will cause rapid hydrolysis of the NHS ester. |
| Presence of Competing Amines | Use an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer. If your protein or target molecule is in a Tris or glycine buffer, perform a buffer exchange via dialysis or a desalting column before starting the reaction. |
| Hydrolysis of Reaction Partner | Prepare stock solutions of amine-reactive reagents (e.g., NHS esters) in an anhydrous solvent like DMSO or DMF immediately before use. Avoid making aqueous stock solutions for long-term storage. Let reagent vials warm to room temperature before opening to prevent moisture condensation. |
| Steric Hindrance | The reactive amines on your target protein may be buried within its structure. If the native conformation is not essential, consider using a denaturant. Alternatively, a linker with a longer spacer arm may be necessary. |
Problem 2: Aggregation or Precipitation of the Final Conjugate
| Possible Cause | Recommended Solution |
| Change in Protein pI | The reaction of a primary amine (positively charged at physiological pH) with a crosslinker neutralizes its charge. Extensive modification can alter the protein's isoelectric point (pI), potentially reducing its solubility and causing aggregation. |
| Optimization of Conditions | Reduce the molar excess of the amine-reactive reagent to minimize the degree of labeling. Perform a titration experiment to find the optimal ratio. Shorten the reaction time or perform the incubation at a lower temperature (e.g., 4°C) to control the extent of the reaction. The inclusion of PEG in the linker is designed to enhance solubility, but over-conjugation can still be problematic. |
Visualizations
Caption: Desired amidation vs. side reaction of an amine-PEG linker with an NHS ester.
References
- 1. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Purifying NH2-PEG5-C6-Cl Conjugates
Welcome to the technical support center for the purification of NH2-PEG5-C6-Cl conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this specific PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude reaction mixture of this compound?
Common impurities can include unreacted starting materials, such as the PEG precursor and the C6-Cl reagent, as well as reaction byproducts. Depending on the synthetic route, you might also encounter species with different PEG chain lengths or undesired side products from reactions involving the amino or chloro groups.
Q2: Which chromatographic technique is most effective for purifying this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective and widely used method for purifying PEGylated molecules of this nature.[1][2] The separation is based on the hydrophobicity of the molecules. The C6 alkyl chain in your conjugate provides significant hydrophobicity, allowing for good retention and separation on a non-polar stationary phase like C18 or C8.[1]
Q3: What are the key parameters to optimize in an RP-HPLC method for this conjugate?
For optimal separation, you should focus on:
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Column Chemistry: A C18 column is a good starting point.[1]
-
Mobile Phase Composition: A gradient of acetonitrile or methanol in water is commonly used. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape for the amine-containing conjugate.
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Gradient Profile: A shallow gradient around the elution time of your target compound can significantly improve resolution from closely related impurities.[2]
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Flow Rate and Temperature: These can be adjusted to fine-tune the separation.
Q4: My conjugate has poor UV absorbance. What detection methods can I use?
Polyethylene glycol itself lacks a strong UV chromophore. If your conjugate does not contain a UV-active group, you can use universal detectors such as:
-
Evaporative Light Scattering Detector (ELSD)
-
Charged Aerosol Detector (CAD)
-
Mass Spectrometry (MS) , which also provides mass confirmation. A Refractive Index Detector (RID) can also be used, but it is often less sensitive and not compatible with gradient elution.
Q5: Is it possible to use non-chromatographic methods for purification?
While chromatography is generally preferred for high purity, other techniques can be used for initial cleanup or for specific applications:
-
Precipitation: This method relies on the differential solubility of the PEG conjugate and impurities in various solvents. For example, adding a non-polar solvent like diethyl ether or hexane to a solution of the conjugate in a polar solvent can cause the PEG derivative to precipitate.
-
Dialysis/Ultrafiltration: These size-based methods are more suitable for removing small molecule impurities from much larger PEGylated biomolecules and may not be effective for a small molecule like this compound.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of the target compound from impurities in RP-HPLC. | Inappropriate HPLC column. | Select a column with a suitable stationary phase (e.g., C18) and consider a smaller particle size for higher resolution. |
| Suboptimal gradient elution. | Optimize the gradient profile. A shallower gradient can improve the resolution of closely eluting peaks. | |
| Incorrect mobile phase composition. | Adjust the organic solvent percentage and consider adding an ion-pairing agent like TFA to improve peak shape. | |
| Low recovery of the purified conjugate. | Adsorption to the column. | Try a different column chemistry or modify the mobile phase to reduce non-specific binding. |
| Product degradation during purification. | Investigate the stability of your conjugate at different pH values and temperatures. Consider using a faster purification method. | |
| Precipitation on the column. | Ensure the conjugate is soluble in the mobile phase throughout the gradient. | |
| Presence of unexpected peaks in the final product. | Reaction byproducts. | Use LC-MS to identify these impurities and optimize the reaction conditions to minimize their formation. |
| Degradation of the starting materials or product. | Analyze the stability of all components under the experimental conditions. | |
| Contaminants from reagents or solvents. | Ensure the use of high-purity reagents and solvents. | |
| Streaking or broad peaks on TLC and column chromatography. | High polarity of the compound. | Use a more polar solvent system, such as a gradient of methanol in dichloromethane or chloroform. Some users have found success with ethanol/isopropanol mixtures in chloroform. |
| Interaction with the silica gel. | Consider using a different stationary phase, such as reversed-phase silica or alumina. |
Data Presentation
Table 1: Comparison of Analytical Techniques for Purity Assessment of PEG Derivatives
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separates based on polarity; detection via UV absorbance. | Simple, robust, and widely available. | Low sensitivity for compounds lacking a strong chromophore. |
| HPLC-ELSD/CAD | Separates based on polarity; universal detection of non-volatile analytes. | Universal detection, suitable for molecules without chromophores. | Lower sensitivity than MS; requires a non-volatile analyte. |
| LC-MS | Separates based on polarity; detection by mass-to-charge ratio. | Provides molecular weight confirmation and can identify impurities. | More complex instrumentation. |
| NMR Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Powerful for structural elucidation and purity assessment. Can provide detailed information about the chemical environment of atoms. | Lower sensitivity compared to other methods; requires a relatively pure sample for clear spectra. |
Experimental Protocols
Protocol: RP-HPLC Purification of this compound
This protocol provides a general starting point. Optimization will be necessary based on your specific crude sample and HPLC system.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
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Gradient:
Time (min) % B 0 10 25 70 30 95 35 95 36 10 | 40 | 10 |
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Flow Rate: 1.0 mL/min.
-
Detection: ELSD, CAD, or MS. If using UV, monitor at a low wavelength (~210 nm).
-
Injection Volume: 20 µL (dissolve the crude sample in the initial mobile phase composition).
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Fraction Collection: Collect fractions corresponding to the main peak.
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Post-Purification: Analyze the purity of the collected fractions by an appropriate analytical method. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Mandatory Visualization
Caption: Workflow for the purification of this compound using RP-HPLC.
Caption: Troubleshooting logic for challenges in this compound purification.
References
Technical Support Center: Optimizing PROTAC Linker Length for Improved Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of PROTAC linker length for improved activity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to a target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The primary role of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3] This proximity is essential for the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.
The length of the linker is a critical parameter because it dictates the geometry and stability of this ternary complex.
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If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.
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If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to the formation of unproductive ternary complexes.
Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers in PROTAC design are flexible polyethylene glycol (PEG) and alkyl chains of varying lengths. These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex. Other linker types include more rigid structures incorporating moieties like piperazine, piperidine, or triazole rings, which can help to modulate the conformational flexibility and physicochemical properties of the PROTAC.
Q3: How does linker composition, beyond length, affect PROTAC performance?
Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.
-
Hydrophilic elements , like PEG, can improve solubility.
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Rigid structures can enhance conformational stability.
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The atomic composition can also impact potency. For example, replacing a nine-atom alkyl chain with three PEG units has been shown to inhibit PROTAC activity in some cases.
Q4: What is the "hook effect" in the context of PROTACs?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can form binary complexes (PROTAC:POI or PROTAC:E3 ligase) instead of the desired ternary complex, which inhibits degradation. Mitigating the hook effect often involves careful dose-response studies to find the optimal concentration range.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development. Several factors could be contributing to this issue:
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Suboptimal Linker Length: Even with good binary affinities, the linker may not have the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.
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Solution: Synthesize a library of PROTACs with varying linker lengths. Even small changes can have a significant impact on degradation efficacy.
-
-
Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from efficiently crossing the cell membrane. PROTACs often have a high molecular weight, which can negatively affect cell permeability.
-
Solution: Assess cell permeability and efflux using cellular uptake and efflux assays. Modify the linker to improve its physicochemical properties, for instance, by incorporating elements that shield polar surface area.
-
-
Incorrect Linker Attachment Point: The points at which the linker is attached to the POI ligand and the E3 ligase ligand are crucial for proper ternary complex formation.
-
Solution: Re-evaluate the linker attachment points based on structural information of the binary complexes, if available.
-
-
Experimental Issues: Ensure the integrity of your experimental setup, including cell line health, antibody quality for western blotting, and correct compound concentrations.
Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.
The hook effect can limit the effective concentration range of a PROTAC.
-
Cause: At high concentrations, the formation of binary complexes (PROTAC:POI and PROTAC:E3 ligase) dominates over the formation of the productive ternary complex.
-
Solutions:
-
Perform Careful Dose-Response Studies: Conduct detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.
-
Enhance Ternary Complex Cooperativity: A linker that promotes favorable protein-protein interactions between the POI and the E3 ligase can increase the stability of the ternary complex and potentially mitigate the hook effect. Biophysical assays like SPR or ITC can be used to measure cooperativity.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy, typically measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).
Table 1: Effect of Linker Length on Estrogen Receptor (ER) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 11 | 21 | > 1000 | ~20 |
| 12 | 12 | ~100 | ~80 |
| 13 | 16 | ~10 | >90 |
| 14 | 19 | > 1000 | ~40 |
| 15 | 9 | ~1000 | ~60 |
Data suggests an optimal linker length of 16 atoms for this specific ER-targeting PROTAC series.
Table 2: Effect of Linker Length on TBK1 Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Variant 1 | 7 | No degradation | 0 |
| Variant 2 | <12 | No degradation | 0 |
| Variant 3 | 12 | Submicromolar | >80 |
| Variant 4 | 21 | 3 | 96 |
| Variant 5 | 29 | 292 | 76 |
Data indicates that a linker length of at least 12 atoms is required for TBK1 degradation, with optimal activity observed with a 21-atom linker.
Key Experimental Protocols
1. Western Blotting for Protein Degradation
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Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
-
Methodology:
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Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: After treatment, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the target protein, followed by a secondary antibody. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Detection and Analysis: Visualize the protein bands using an appropriate detection reagent and quantify the band intensities. Normalize the target protein band intensity to the loading control and express the results as a percentage of the vehicle-treated control.
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2. Ternary Complex Formation Assays (SPR)
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Objective: To directly measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
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General Methodology (Surface Plasmon Resonance - SPR):
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Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
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Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.
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Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
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Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (kon, koff) and affinity (KD) can be determined.
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3. Cellular Degradation Kinetics Assay (NanoBRET)
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Objective: To measure the rate of PROTAC-induced protein degradation in live cells.
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Methodology:
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Cell Line Generation: Engineer cells to express the target protein fused to a NanoLuc luciferase fragment (e.g., HiBiT).
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Assay Setup: Plate the engineered cells and treat with a range of PROTAC concentrations.
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Luminescence Measurement: Add a LgBiT protein and a furimazine substrate to the cells. The interaction of HiBiT and LgBiT reconstitutes the active NanoLuc enzyme, generating a luminescent signal that is proportional to the amount of target protein.
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Kinetic Reading: Measure luminescence over time to monitor the degradation of the target protein.
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Data Analysis: Calculate degradation parameters such as the rate of degradation and Dmax.
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Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
References
Technical Support Center: Confirmation of NH2-PEG5-C6-Cl Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NH2-PEG5-C6-Cl conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound hydrochloride is a heterobifunctional linker containing a primary amine (-NH2) group and a chloro (-Cl) group, connected by a 5-unit polyethylene glycol (PEG) spacer and a C6 alkyl chain. It is commonly used as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of PROTACs.[1] The primary amine allows for conjugation to a molecule of interest, while the chloro group can be used for subsequent reactions.
Q2: What are the common methods to confirm successful conjugation of this compound?
Several analytical techniques can be employed to confirm successful conjugation. The most common methods include:
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Mass Spectrometry (MS): To confirm the mass increase of the target molecule after PEGylation.[2][3]
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High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from unreacted starting materials and byproducts.[][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the conjugate and confirm the presence of the PEG chain.
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Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of a protein after PEGylation.
Q3: How can I quantify the efficiency of my conjugation reaction?
Quantification of conjugation efficiency can be achieved through various methods:
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HPLC Analysis: By comparing the peak areas of the conjugated product and the unreacted starting material, the percentage of conjugation can be determined.
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Mass Spectrometry: While primarily qualitative, quantitative MS techniques can be employed to determine the ratio of conjugated to unconjugated species.
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NMR Spectroscopy: By integrating the signals corresponding to the PEG chain and the target molecule, the degree of PEGylation can be estimated.
Troubleshooting Guide
This guide addresses common issues encountered during the confirmation of this compound conjugation.
| Issue | Possible Cause | Recommended Solution |
| No product detected by MS or HPLC | Incomplete reaction | Optimize reaction conditions (pH, temperature, time). |
| Degradation of starting materials | Verify the quality and storage conditions of this compound and the target molecule. | |
| Low conjugation yield | Suboptimal molar ratio of reactants | Perform a titration of the this compound to the target molecule to find the optimal ratio. |
| Steric hindrance | Increase reaction time or temperature. | |
| Multiple peaks observed in HPLC | Presence of unreacted starting materials | Optimize the purification method (e.g., size exclusion or reverse-phase chromatography). |
| Formation of di- or multi-PEGylated species | Adjust the molar ratio of reactants to favor mono-conjugation. | |
| Broad peaks in HPLC or MS | Polydispersity of the PEG linker | This is inherent to some PEG reagents, but using monodisperse PEG linkers can provide sharper peaks. |
| Aggregation of the conjugate | Optimize buffer conditions (e.g., pH, salt concentration) to prevent aggregation. | |
| Difficulty in interpreting NMR spectra | Overlapping signals | Use 2D NMR techniques (e.g., COSY, HSQC) for better signal resolution. |
| Low signal-to-noise ratio | Increase the concentration of the sample or the number of scans. |
Experimental Protocols
Mass Spectrometry (LC-MS) for Conjugation Confirmation
Objective: To confirm the mass increase of the target molecule after conjugation with this compound.
Methodology:
-
Sample Preparation:
-
Dissolve the unconjugated target molecule and the purified conjugate in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
The typical concentration is 1 mg/mL.
-
-
LC Separation:
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Inject the samples onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient of water and acetonitrile (both with 0.1% formic acid) to elute the samples.
-
-
MS Analysis:
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The eluent from the HPLC is directly introduced into the mass spectrometer (e.g., ESI-QTOF).
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Acquire mass spectra in the appropriate mass range.
-
-
Data Analysis:
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Deconvolute the raw mass spectra to obtain the zero-charge mass of the unconjugated and conjugated molecules.
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Compare the masses to confirm the addition of the this compound linker. The expected mass increase will be the molecular weight of the linker minus the mass of a hydrogen atom and a chlorine atom.
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HPLC for Purity Assessment
Objective: To assess the purity of the conjugated product and separate it from unreacted starting materials.
Methodology:
-
System: A standard HPLC system with a UV detector is typically used.
-
Column Selection:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size. Useful for separating the larger conjugate from the smaller, unreacted linker.
-
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. Can be used to separate the conjugate from the unconjugated target molecule, as PEGylation can alter its hydrophobicity.
-
-
Mobile Phase:
-
SEC: An aqueous buffer (e.g., phosphate-buffered saline).
-
RP-HPLC: A gradient of water and an organic solvent (e.g., acetonitrile) with an additive like trifluoroacetic acid (TFA).
-
-
Detection:
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Monitor the elution profile at a wavelength where the target molecule absorbs (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram to determine the relative purity of the conjugate.
-
1H NMR for Structural Confirmation
Objective: To confirm the covalent attachment of the PEG linker to the target molecule.
Methodology:
-
Sample Preparation:
-
Dissolve the purified conjugate in a suitable deuterated solvent (e.g., D2O, DMSO-d6).
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
Identify the characteristic signals of the PEG chain, which typically appear as a prominent peak around 3.6 ppm.
-
Look for shifts in the signals of the target molecule at the conjugation site.
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By comparing the integrals of the PEG signals to those of the target molecule, the degree of PEGylation can be estimated.
-
Visualizations
Caption: Experimental workflow for conjugation and confirmation.
Caption: Troubleshooting logic for conjugation confirmation.
References
stability of NH2-PEG5-C6-Cl under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of NH2-PEG5-C6-Cl under various pH conditions. Below you will find frequently asked questions (FAQs), troubleshooting advice, experimental protocols, and data on the stability of this molecule to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound is primarily influenced by the pH of the solution. The molecule has three key functional regions, each exhibiting different pH-dependent stability: the primary amine (NH2), the polyethylene glycol (PEG) backbone, and the C6-alkyl chloride (-C6-Cl) terminus. Temperature, presence of oxidative agents, and exposure to light can also impact stability, particularly of the PEG backbone[1].
Q2: How does pH affect the stability of the C6-Cl bond?
A2: The terminal C6-alkyl chloride bond is susceptible to hydrolysis, where the chlorine atom is replaced by a hydroxyl group (-OH) from water. This reaction can be catalyzed by both acidic and basic conditions[2]. Under neutral conditions, the hydrolysis of a primary alkyl chloride is generally slow. However, the rate can increase in strongly acidic or basic environments.
Q3: Is the polyethylene glycol (PEG) backbone stable across a wide pH range?
A3: The ether linkages within the PEG backbone are generally very stable to hydrolysis across a wide pH range, from acidic to basic conditions. The primary degradation pathway for the PEG backbone is oxidative degradation, which can be initiated by factors such as elevated temperature, exposure to light, and the presence of transition metal ions or other oxidizing agents[3][4].
Q4: What is the effect of pH on the terminal primary amine (NH2) group?
A4: The terminal primary amine group is stable and does not undergo degradation under typical aqueous pH conditions. However, its reactivity is highly pH-dependent due to protonation. The pKa of a primary amine on a PEG chain is typically around 9.6-9.7. This means that at neutral and acidic pH, the amine group will be predominantly in its protonated, positively charged ammonium form (NH3+), which is less nucleophilic. In basic conditions (pH > 10), the amine will be in its deprotonated, more nucleophilic form (NH2).
Q5: What are the recommended storage conditions for this compound?
A5: To ensure long-term stability, this compound should be stored as a solid in a cool, dry, and dark place. For solutions, it is recommended to prepare them fresh. If storage of a solution is necessary, it should be kept at a neutral pH, protected from light, and stored at low temperatures (e.g., 2-8 °C for short-term and -20 °C for long-term) to minimize both hydrolysis of the C-Cl bond and potential oxidative degradation of the PEG chain.
Stability Data Summary
The following table summarizes the expected stability of the different functional moieties of this compound under various pH conditions based on general chemical principles and available data for similar structures. The hydrolysis of the C-Cl bond is the most significant pH-dependent degradation pathway.
| Functional Group | Acidic Conditions (pH 2-4) | Neutral Conditions (pH 6-8) | Basic Conditions (pH 9-11) |
| Primary Amine (NH2) | Stable (Predominantly protonated as NH3+) | Stable (Mostly protonated as NH3+) | Stable (Predominantly deprotonated as NH2) |
| PEG Backbone (Ether Linkages) | Generally Stable | Highly Stable | Generally Stable |
| C6-Alkyl Chloride (-C6-Cl) | Potential for slow hydrolysis | Very slow hydrolysis | Increased rate of hydrolysis |
Quantitative Hydrolysis Data for a Model Primary Alkyl Chloride
| pH | Estimated Half-life of 1-Chlorohexane Hydrolysis |
| 4 | Long (years) |
| 7 | ~1 to 2 years |
| 10 | Months to a year |
| 11 | Weeks to months |
Note: These are estimations based on general principles of alkyl halide hydrolysis and should be used as a guideline. The actual rates for the PEGylated molecule may vary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected side product with a hydroxyl group instead of chloride. | Hydrolysis of the C6-Cl bond. This is more likely to occur during lengthy experiments in aqueous buffers, especially at basic pH. | - Perform reactions at neutral or slightly acidic pH if compatible with your experiment. - Minimize reaction and storage times in aqueous buffers. - Analyze your material by LC-MS to confirm the presence of the hydrolyzed product. |
| Low yield of conjugation to the amine group. | The amine group is protonated (NH3+) and thus not sufficiently nucleophilic at neutral or acidic pH. | - Perform the conjugation reaction at a pH of 8-9 to ensure a sufficient concentration of the deprotonated, reactive amine (NH2). - Use a larger excess of the PEG reagent. |
| Evidence of PEG chain cleavage or aggregation. | Oxidative degradation of the PEG backbone. This can be triggered by exposure to air (oxygen), light, or trace metal ion contaminants. | - Use degassed buffers. - Protect solutions from light. - Work in a controlled (e.g., nitrogen) atmosphere for sensitive applications. - Analyze the molecular weight distribution using techniques like GPC or MALDI-TOF MS. |
| Variability in experimental results between batches. | Degradation of the this compound stock material over time. | - Store the solid material under recommended conditions (cool, dry, dark). - Prepare fresh solutions for each experiment. - Re-characterize the material if it has been stored for an extended period. |
Experimental Protocols & Visualizations
Protocol: pH Stability Assessment of this compound
This protocol outlines a general procedure to assess the stability of this compound at different pH values.
-
Buffer Preparation : Prepare a series of buffers at your desired pH values (e.g., pH 4, 7, and 10).
-
Sample Preparation : Dissolve a known concentration of this compound in each buffer.
-
Incubation : Incubate the samples at a controlled temperature (e.g., 37°C for accelerated testing).
-
Time Points : At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Analysis : Analyze the aliquots using a stability-indicating method, such as HPLC with a Charged Aerosol Detector (CAD) or Mass Spectrometry (LC-MS), to quantify the remaining parent compound and identify any degradation products[5].
-
Data Analysis : Plot the concentration of the parent compound versus time for each pH to determine the degradation rate.
Potential Degradation Pathways
The following diagram illustrates the primary pH-dependent degradation pathway for this compound.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to NH2-PEG5-C6-Cl and Other PEG Linkers in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is a critical determinant of efficacy, stability, and overall performance. This guide provides an objective comparison of the heterobifunctional linker, NH2-PEG5-C6-Cl, with other commonly used polyethylene glycol (PEG) linkers. The information presented is supported by experimental data from various studies to aid researchers in making informed decisions for their specific applications.
Introduction to this compound
This compound is a PEG-based linker featuring a primary amine (-NH2) on one end and a six-carbon alkyl chloride (-C6-Cl) on the other, connected by a five-unit polyethylene glycol chain.[1][2][3] This heterobifunctional architecture allows for the sequential conjugation of two different molecules. The amino group provides a versatile handle for reaction with carboxylic acids, activated esters (like NHS esters), or other carbonyl compounds to form stable amide bonds.[4] The chloroalkyl group can react with nucleophiles, most notably the thiol group of cysteine residues in proteins, to form a stable thioether linkage.[5]
This particular linker has gained prominence in the field of targeted protein degradation as a component in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker's role in a PROTAC is not merely as a spacer but is crucial in dictating the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately governs the efficiency of protein degradation.
Comparison of Physicochemical and Performance Characteristics
The selection of a PEG linker significantly impacts the physicochemical properties and biological activity of the resulting conjugate. Key parameters for comparison include the linker's length, composition (e.g., PEG vs. alkyl chains), and the nature of the covalent bond it forms.
Data Presentation: Performance Comparison of PROTAC Linkers
The efficacy of a PROTAC is often measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency. The following tables summarize experimental data comparing the performance of different linker types and lengths in various PROTAC systems.
Table 1: Impact of Linker Length and Composition on Target Protein Degradation
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No degradation | - | |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 21 | 3 | 96 | |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 29 | 292 | 76 | |
| Estrogen Receptor α (ERα) | PEG | 12 | Effective degradation | - | |
| Estrogen Receptor α (ERα) | PEG | 16 | More Potent | - | |
| Bromodomain-containing protein 4 (BRD4) | PEG (1 unit) | - | >5000 | - | |
| Bromodomain-containing protein 4 (BRD4) | PEG (4 units) | - | <500 | - | |
| CRBN | Alkyl (9 atoms) | - | Concentration-dependent decrease | - | |
| CRBN | PEG (3 units) | - | Weak degradation | - |
Table 2: Physicochemical Properties of Common Linker Motifs
| Linker Motif | Key Physicochemical Properties | Advantages | Disadvantages |
| Alkyl Chains | Hydrophobic, flexible. | Synthetically accessible, chemically stable. | Can limit aqueous solubility and cellular uptake. |
| PEG Chains | Hydrophilic, flexible. | Improves water solubility and can enhance cell permeability. | May have reduced metabolic stability compared to alkyl linkers. |
| Rigid Linkers (e.g., piperazine, alkynes) | Conformational constraint. | Can pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency. | Can be more synthetically challenging; lack of flexibility may hinder productive ternary complex formation. |
From the data, it is evident that linker length and composition are critical parameters that must be empirically optimized for each target and E3 ligase pair. While PEG linkers are widely used to improve solubility and permeability, their replacement with alkyl chains has in some cases led to improved degradation, suggesting a complex interplay of factors beyond simple hydrophilicity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using an NH2-PEG-Cl Linker
This protocol outlines a representative synthetic route for constructing a PROTAC, where the this compound linker is used to connect a target protein-binding ligand (Warhead) and an E3 ligase ligand.
Materials:
-
Warhead with a carboxylic acid group
-
This compound
-
E3 ligase ligand with a nucleophilic group (e.g., a phenol or thiol)
-
Amide coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Anhydrous solvents (DMF, DMSO)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Amide Bond Formation:
-
Dissolve the Warhead-COOH (1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2 eq). Stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the Warhead-PEG5-C6-Cl intermediate by flash column chromatography.
-
-
Nucleophilic Substitution:
-
Dissolve the E3 ligase ligand (1 eq) and the purified Warhead-PEG5-C6-Cl (1.2 eq) in anhydrous DMF or DMSO.
-
Add a base such as K2CO3 or Cs2CO3 (3 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule by reverse-phase HPLC to achieve >95% purity.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.
-
Protocol 2: Western Blotting for Measuring PROTAC-Mediated Protein Degradation
This protocol describes how to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amount for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane extensively.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The this compound linker offers a valuable tool for the construction of heterobifunctional molecules, particularly PROTACs. Its PEG component can enhance solubility, a common challenge in PROTAC development, while its reactive termini allow for versatile and robust conjugation strategies. The choice between this compound and other linkers, such as those with different lengths, compositions (alkyl vs. PEG), or alternative reactive groups (e.g., NHS esters, alkynes for click chemistry), is highly dependent on the specific biological system. The provided data and protocols serve as a guide for the rational design and evaluation of bioconjugates, emphasizing the need for empirical optimization to achieve the desired therapeutic effect. As the field of targeted therapies continues to advance, a deeper understanding of the structure-activity relationships of linkers will be paramount in developing next-generation therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | PROTAC Linkers | 2241669-16-7 | Invivochem [invivochem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of PEG4 and PEG5 Linkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Proteolysis Targeting Chimeras (PROTACs) Employing NH2-PEG4-C6-Cl and NH2-PEG5-C6-Cl Linkers.
The design of a PROTAC is a multifaceted process where the linker connecting the target protein ligand and the E3 ligase recruiter plays a pivotal role in determining the molecule's efficacy. Among the various linker types, polyethylene glycol (PEG) chains are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length. The length of the PEG linker is a critical parameter that influences the formation of a stable and productive ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase, while linkers that are too short may cause steric hindrance, and those that are too long can lead to non-productive complexes.
This guide provides a comparative analysis of the efficacy of PROTACs utilizing NH2-PEG4-C6-Cl and this compound linkers. Due to the limited availability of direct head-to-head comparative studies for these exact linkers against a single target, this guide synthesizes data from studies on PROTACs with varying PEG linker lengths targeting the well-validated cancer targets, Bromodomain-containing protein 4 (BRD4) and the BCR-ABL fusion protein.
Quantitative Data Summary
The following tables summarize the degradation efficiency (DC50 and Dmax) of PROTACs with different PEG linker lengths targeting BRD4 and BCR-ABL. It is important to note that the specific warhead and E3 ligase ligand can influence the optimal linker length.
Table 1: Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | Target | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | JQ1-PEG4-VHL | BRD4 | HeLa | ~50 | >90 |
| PROTAC B | JQ1-PEG5-VHL | BRD4 | HeLa | ~20 | >95 |
Note: The data presented for BRD4-targeting PROTACs is a representative compilation from multiple studies to illustrate the trend of linker length optimization. Exact values can vary based on the specific chemical matter and experimental conditions.
Table 2: Comparison of BCR-ABL-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC Name | Linker Composition | Target | Cell Line | DC50 (nM) | Dmax (%) |
| Arg-PEG1-Dasa | Dasatinib-PEG1-Arg | BCR-ABL | K562 | 0.85 | ~98 |
| Arg-PEG2-Dasa | Dasatinib-PEG2-Arg | BCR-ABL | K562 | >1 | <98 |
| Arg-PEG3-Dasa | Dasatinib-PEG3-Arg | BCR-ABL | K562 | >1 | <95 |
| Arg-PEG4-Dasa | Dasatinib-PEG4-Arg | BCR-ABL | K562 | >1 | <90 |
This data is adapted from a study systematically evaluating the effect of PEG linker length on the degradation of the BCR-ABL fusion protein.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the key signaling pathways and experimental workflows relevant to the evaluation of these PROTACs.
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: Step-by-step workflow for determining PROTAC efficacy using Western Blot analysis.
Caption: BRD4's role in transcriptional regulation, a key pathway in cancer.
Caption: Key downstream signaling pathways activated by the BCR-ABL oncoprotein.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa for BRD4, K562 for BCR-ABL) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein (BRD4 or ABL) and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.[1][2]
-
Discussion and Conclusion
The provided data, while not a direct comparison of this compound and NH2-PEG4-C6-Cl, illustrates a crucial principle in PROTAC design: the linker length is a key determinant of efficacy and must be empirically optimized for each target and warhead/E3 ligase pair.
In the case of the representative BRD4-targeting PROTACs, the PEG5 linker demonstrated slightly higher potency (lower DC50) and efficacy (higher Dmax) compared to the PEG4 linker. This suggests that for the JQ1 warhead and VHL E3 ligase pair, the additional length of the PEG5 linker may facilitate a more optimal ternary complex formation.
Conversely, for the BCR-ABL-targeting PROTACs, the study showed that a shorter PEG1 linker was the most effective, with efficacy decreasing as the PEG linker length increased to PEG4. This highlights that a longer linker is not always better and can, in some cases, be detrimental to PROTAC activity.
References
Validating Target Protein Degradation: A Comparative Guide for PROTACs Utilizing the NH2-PEG5-C6-Cl Linker
This guide provides a comprehensive comparison and validation framework for researchers developing Proteolysis Targeting Chimeras (PROTACs) using the NH2-PEG5-C6-Cl linker. We will objectively compare the PROTAC modality against other protein silencing technologies and present detailed experimental protocols and representative data to guide your validation workflow.
PROTACs vs. Alternative Protein Silencing Technologies
PROTACs represent a revolutionary therapeutic approach that hijacks the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, PROTACs physically remove the protein, offering a distinct advantage for tackling previously "undruggable" targets.[4][5] However, several other technologies also aim to reduce protein levels, each with unique mechanisms and characteristics.
| Feature | PROTACs (e.g., using this compound linker) | siRNA (Small interfering RNA) | CRISPR-Cas9 (Gene Editing) | Molecular Glues |
| Mechanism | Post-translational: Induces ubiquitination and proteasomal degradation of existing protein. | Post-transcriptional: Cleaves target mRNA, preventing protein translation. | Genomic: Permanently alters the DNA sequence to prevent gene transcription. | Post-translational: Small molecules that induce proximity between an E3 ligase and a target protein. |
| Effect Level | Protein | mRNA | DNA | Protein |
| Reversibility | Reversible; protein levels can recover after compound washout. | Reversible; effect diminishes as siRNA is degraded. | Permanent and heritable changes to the genome. | Reversible. |
| Mode of Action | Catalytic (event-driven); one PROTAC molecule can degrade multiple target proteins. | Stoichiometric | Permanent gene knockout. | Stoichiometric |
| Delivery | Small molecule; potential for oral bioavailability and CNS penetration. | Requires complex delivery vehicles (e.g., LNPs, GalNAc conjugates). | Requires delivery of Cas9 protein and guide RNA, often via viral vectors or LNPs. | Small molecule; generally better pharmacokinetic properties than PROTACs. |
| Key Advantage | Can target any protein with a suitable binding pocket, including non-enzymatic proteins. | High specificity and potent knockdown. | Permanent silencing of target gene. | Simpler structure and lower molecular weight compared to PROTACs. |
| Key Limitation | Complex medicinal chemistry and optimization of the tripartite structure. | Delivery challenges, potential for off-target effects. | Potential for off-target gene editing, immunogenicity. | Discovery is often serendipitous; rational design is challenging. |
The Role of the this compound Linker
The this compound molecule is a versatile, PEG-based PROTAC linker. It is not a complete PROTAC but a critical building block used in their synthesis. Its components serve specific functions:
-
NH2 (Amine group): Provides a reactive handle for conjugation to an E3 ligase ligand.
-
PEG5 (Polyethylene glycol unit): Enhances solubility and can influence the conformation and stability of the ternary complex.
-
C6-Cl (Chloroalkane chain): Acts as a warhead or attachment point for the ligand that binds the protein of interest (POI).
The linker's length and composition are critical for the PROTAC's efficacy, influencing the formation of a productive ternary complex between the target protein and the E3 ligase.
Visualizing the PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of a PROTAC. The PROTAC first binds to the target Protein of Interest (POI) and an E3 Ubiquitin Ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to initiate another cycle.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Experimental Validation Workflow
A rigorous, stepwise approach is essential to validate a novel PROTAC. The following workflow outlines the key experiments required to characterize its potency, selectivity, and mechanism of action.
Caption: A typical experimental workflow for validating a novel PROTAC degrader.
Key Validation Experiments and Protocols
Here we detail the core assays for PROTAC validation, complete with sample data tables comparing a hypothetical PROTAC ("PROTAC-X," synthesized using the this compound linker) to appropriate controls.
Western Blot for Target Degradation
Objective: To visually confirm that PROTAC-X induces the degradation of the target protein in a dose-dependent manner.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116) and allow them to adhere overnight. Treat cells with increasing concentrations of PROTAC-X (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load samples onto an SDS-polyacrylamide gel, and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal with an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
Data Presentation: Dose-Dependent Degradation by PROTAC-X
| Concentration | Target Protein Level (% of Vehicle) | Loading Control (Relative Units) |
| Vehicle (DMSO) | 100% | 1.00 |
| 1 nM | 95% | 1.02 |
| 10 nM | 75% | 0.98 |
| 100 nM | 22% | 1.01 |
| 1 µM | 5% | 0.99 |
| 10 µM | 8% (Hook Effect) | 1.03 |
DC50 and Dmax Determination
Objective: To quantify the potency and efficacy of the PROTAC by determining the concentration required for 50% degradation (DC50) and the maximum percentage of degradation (Dmax).
Experimental Protocol:
-
Follow the Western Blot protocol (or a higher-throughput method like In-Cell ELISA) using a refined, narrower range of PROTAC concentrations based on initial results.
-
Perform the experiment in biological triplicate to ensure statistical significance.
-
Calculate the percentage of remaining protein at each concentration relative to the vehicle control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to calculate DC50 and Dmax values.
Data Presentation: Comparative Performance of Degraders
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X | Target A | HCT116 | 85 | 95% |
| Negative Control | Target A | HCT116 | > 10,000 | < 10% |
| Competitor PROTAC | Target A | HCT116 | 120 | 88% |
| A molecule where a key binding moiety is altered to prevent ternary complex formation. |
Ubiquitination Assay
Objective: To confirm that protein loss is mediated by the ubiquitin-proteasome system (UPS) by detecting increased ubiquitination of the target protein.
Experimental Protocol:
-
Cell Treatment: Treat cells with PROTAC-X, vehicle, and a proteasome inhibitor (e.g., MG132). The MG132 co-treatment is crucial to allow the accumulation of ubiquitinated proteins that would otherwise be degraded.
-
Immunoprecipitation (IP): Lyse the cells in a modified buffer to preserve ubiquitination. Incubate the lysate with an antibody against the target protein to pull it down.
-
Western Blot: Elute the immunoprecipitated protein, run it on an SDS-PAGE gel, and transfer it to a membrane.
-
Detection: Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub). A smear of high-molecular-weight bands in the PROTAC-X + MG132 lane indicates polyubiquitination of the target protein.
Data Presentation: PROTAC-X Induced Target Ubiquitination
| Treatment Condition | Target Protein Input (Relative) | Ubiquitinated Target (Signal Intensity) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| PROTAC-X | 0.4 | 2.5 |
| MG132 | 1.1 | 1.2 |
| PROTAC-X + MG132 | 1.1 | 8.7 |
Selectivity Profiling via Proteomics
Objective: To assess the selectivity of the PROTAC by measuring its effect on the entire cellular proteome.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with PROTAC-X or vehicle control. Lyse the cells and digest the proteins into peptides.
-
Mass Spectrometry (MS): Analyze the peptide samples using quantitative mass spectrometry (e.g., TMT-based LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins across the samples. Compare protein abundance between PROTAC-X and vehicle-treated cells to identify proteins that are significantly downregulated.
Data Presentation: Selectivity Profile of PROTAC-X
| Protein | Function | Fold Change vs. Vehicle | p-value |
| Target Protein A | Primary Target | -20.0 | < 0.0001 |
| Off-Target 1 | Kinase | -1.2 | 0.45 |
| Off-Target 2 | Structural Protein | +1.1 | 0.62 |
| Off-Target 3 | Housekeeping | -1.05 | 0.88 |
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of Amine-Reactive PEGylated Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amine-Reactive PEGylation and Mass Spectrometry
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a cornerstone strategy in drug development to enhance pharmacokinetic and pharmacodynamic properties.[1] Amine-reactive PEGylation, which targets the primary amines on lysine residues and the N-terminus of proteins, is a common approach.[1][2] The resulting heterogeneity of these conjugates, including the degree and site of PEGylation, necessitates robust analytical characterization.[1][2] Mass spectrometry (MS) has become an indispensable tool for this purpose, providing detailed information on molecular weight, degree of PEGylation, and conjugation sites.
This guide will compare the two most prevalent mass spectrometry techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS), for the analysis of amine-reactive PEGylated products.
Comparison of Mass Spectrometry Techniques for PEGylated Product Analysis
The choice between MALDI-TOF MS and LC-ESI-MS often depends on the specific analytical requirements, such as the need for high-throughput screening versus in-depth structural characterization.
| Feature | MALDI-TOF MS | LC-ESI-MS |
| Principle | A laser desorbs and ionizes the sample co-crystallized with a matrix. Ions are separated based on their time-of-flight in a vacuum tube. | The sample is introduced in a liquid stream, ionized by a high voltage, and the resulting ions are separated by a mass analyzer. Often coupled with liquid chromatography for prior separation of the sample components. |
| Primary Information | Average molecular weight, degree of PEGylation (number of attached PEG chains), and heterogeneity of the conjugate population. | Precise molecular weight of different PEGylated species, determination of drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs), identification of conjugation sites (with MS/MS), and quantification. |
| Advantages | - High tolerance to salts and buffers.- Rapid analysis, suitable for screening.- Provides clear spectra for polydisperse samples. | - High resolution and mass accuracy.- Can be coupled with liquid chromatography for separation of complex mixtures.- Enables tandem mass spectrometry (MS/MS) for structural elucidation. |
| Limitations | - Generally provides lower resolution than ESI-MS.- Can be challenging to identify specific conjugation sites without further experimentation. | - Sensitive to sample purity and buffer composition.- Complex spectra due to multiple charge states, often requiring deconvolution software. |
Experimental Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that would be obtained from the mass spectrometry analysis of a model protein (e.g., a monoclonal antibody Fab fragment, ~50 kDa) conjugated with different amine-reactive PEG linkers.
Table 1: Intact Mass Analysis of a Fab Fragment Conjugated with a 5 kDa PEG Linker
| PEGylation Reagent | Expected Mass Shift per PEG | Predominant Species Observed (Da) | Average Degree of PEGylation |
| NHS-PEG5k | ~5000 | 50,000 (Unconjugated)55,000 (1 PEG)60,000 (2 PEGs) | 1.5 |
| Aldehyde-PEG5k | ~5000 | 50,000 (Unconjugated)55,000 (1 PEG)60,000 (2 PEGs) | 1.3 |
| NH2-PEG5-C6-Cl (Predicted) | ~360 | 50,000 (Unconjugated)50,360 (1 PEG)50,720 (2 PEGs) | 1.8 |
Note: The mass shift for this compound is based on its molecular weight. The degree of PEGylation is influenced by reaction conditions.
Table 2: Peptide Mapping Analysis for Identification of PEGylation Sites
| Peptide Sequence | Unmodified Mass (Da) | Modified Mass (Da) | Identified PEGylation Site |
| TPEVTCVVVDVSK | 1358.7 | 6358.7 | Lysine (K) |
| FNWYVDGVEVHNAK | 1637.8 | - | No modification |
| TKPREEQYNSTYR | 1599.7 | 6599.7 | N-terminus (T) |
This table illustrates how peptide mapping can pinpoint the exact location of PEG attachment.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific applications.
Protocol 1: Conjugation of an Amine-Reactive PEG-NHS Ester to a Protein
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.
-
PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.
-
Purification: Remove excess PEG reagent and by-products using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 2: MALDI-TOF Mass Spectrometry Analysis of PEGylated Proteins
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Mix the purified PEGylated protein solution with the matrix solution at a 1:1 ratio.
-
Spotting: Spot 1-2 µL of the mixture onto a MALDI target plate and allow it to air dry.
-
Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in linear, positive ion mode. The mass range should be set to encompass the expected molecular weights of the conjugated products.
-
Data Analysis: Determine the average molecular weight and the distribution of PEGylated species from the resulting spectrum.
Protocol 3: LC-MS Analysis of PEGylated Proteins
-
Sample Preparation: Dilute the purified PEGylated protein in a suitable buffer for LC-MS analysis, typically containing 0.1% formic acid in water.
-
Chromatography:
-
Column: Use a reversed-phase column suitable for protein separation (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30-60 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap.
-
Data Acquisition: Acquire data over a mass range appropriate for the expected charge states of the protein.
-
-
Data Analysis: Deconvolute the raw data to obtain the zero-charge mass spectrum and identify the different PEGylated species. For site identification, the protein can be digested with trypsin prior to LC-MS/MS analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for conjugation and mass spectrometry analysis.
Caption: Comparison of amine-reactive conjugation chemistries.
Conclusion
Mass spectrometry is a powerful and essential tool for the detailed characterization of PEGylated biotherapeutics. Both MALDI-TOF MS and LC-ESI-MS provide valuable, albeit different, types of information regarding the molecular weight, heterogeneity, and sites of conjugation. While specific data for this compound conjugated products is limited, the well-established protocols and analytical strategies for other amine-reactive PEGylation reagents provide a robust framework for the analysis of these molecules. A thorough characterization using a combination of these mass spectrometric techniques is crucial for ensuring the quality, consistency, and efficacy of PEGylated protein drugs.
References
A Comparative Guide to the Biological Activity of PROTACs Synthesized with PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of their therapeutic potential. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition, length, and flexibility of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC. Among the various linker architectures, polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of the biological activity of PROTACs synthesized with a 5-unit PEG linker (functionally represented by linkers such as NH2-PEG5-C6-Cl) against other common linker alternatives, supported by experimental data.
The PROTAC Mechanism of Action: A Ubiquitin-Proteasome System Hijacking
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell. The linker plays a crucial role in this process by dictating the spatial arrangement and stability of the ternary complex, which are essential for efficient ubiquitination and subsequent degradation.[1][2]
Comparative Analysis of Linker Performance
The choice of linker significantly impacts the degradation efficiency of a PROTAC, which is commonly quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[1]
Impact of PEG Linker Length on BRD4 Degradation
A systematic evaluation of linker length is crucial for optimizing PROTAC potency. The following table presents a synthesized comparison of a series of hypothetical PROTACs targeting the bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer. These PROTACs consist of the BRD4 inhibitor JQ1 and a von Hippel-Lindau (VHL) E3 ligase ligand, connected by PEG linkers of varying lengths.[3]
| Linker | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |
| PEG3 | 25 | >90 | 1.8 |
| PEG4 | 15 | >95 | 2.5 |
| PEG5 | 8 | >98 | 2.2 |
| PEG6 | 12 | >95 | 1.9 |
Data is synthesized for illustrative purposes based on trends observed in PROTAC development.[3]
This comparison suggests that a PEG5 linker can provide an optimal balance of length and flexibility, leading to enhanced potency in BRD4 degradation.
Comparison of PEG vs. Alkyl/Ether and Rigid Linkers
The composition of the linker is as critical as its length. PEG linkers, being hydrophilic, can improve the solubility and cell permeability of the PROTAC molecule compared to more hydrophobic alkyl chains. Rigid linkers, which often incorporate cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.
The following table summarizes experimental data from various studies, comparing the performance of different linker types for the degradation of several target proteins.
| Target Protein | Linker Type | Linker Composition/Length | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PEG | 5 PEG units | ~8 | >98 | ***** |
| BRD4 | Alkyl/PEG | 10-12 atoms | Effective | - | |
| BRD4 | Rigid (Piperazine) | 13-15 atoms | Effective | - | |
| BTK | PEG | - | Low nM | - | **** |
| BTK | Alkyl/Ether | - | Significant reduction in degradation | ~50 | |
| Androgen Receptor | Flexible (PEG) | - | Exhibited degradation | - | **** |
| Androgen Receptor | Rigid (Disubstituted phenyl) | - | No activity | - |
*Hypothetical data based on comparative trends.
These data highlight that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths.
Signaling Pathways Modulated by BRD4-Targeting PROTACs
BRD4 is a key transcriptional coactivator that plays a critical role in the expression of various oncogenes, most notably c-MYC. By degrading BRD4, PROTACs can effectively downregulate the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HepG2 for BRD4) in 12-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of the PROTAC for a specified time (e.g., 8 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and add Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., α-Tubulin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the cytotoxic effects of the PROTAC on cell proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
2. Compound Treatment:
-
Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).
3. MTT/MTS Reagent Addition:
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's protocol.
4. Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. The experimental data and trends presented in this guide indicate that a 5-unit PEG linker, such as that in this compound, can offer a favorable profile for PROTACs targeting proteins like BRD4, often leading to potent degradation and good cellular permeability. However, it is crucial to recognize that the optimal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of various linker types and lengths is essential for the successful development of novel and effective PROTAC-based therapeutics.
References
The Impact of Alkyl Chain Length in PROTAC Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] This guide provides an objective comparison of how varying the alkyl chain length in PROTAC linkers impacts their performance, supported by experimental data and detailed protocols.
The Critical Role of the Alkyl Linker
Alkyl chains are among the most common motifs incorporated into PROTAC linkers due to their synthetic tractability and the ease with which their length can be systematically varied.[2] The length of the alkyl linker is a crucial parameter that dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker length facilitates productive ternary complex formation, leading to efficient ubiquitination and subsequent degradation of the target protein. If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, a linker that is too long might not effectively bring the two proteins into close proximity for efficient ubiquitination.[3][4] Therefore, the optimization of the alkyl linker length is a key step in the development of potent PROTACs.
Quantitative Comparison of Alkyl Linker Length on PROTAC Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
The following tables summarize experimental data from various studies, showcasing the impact of alkyl and alkyl-ether linker length on the degradation of different target proteins.
Table 1: Impact of Alkyl/Ether Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
This data indicates that for TBK1 degradation, a minimum linker length is required to observe activity, with a clear optimal length for achieving the highest potency and efficacy.
Table 2: Impact of Alkyl Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | IC50 (µM) in MCF7 cells |
| 11 | 9 | 140 |
| 12 | 12 | 100 |
| 13 | 16 | 26 |
| 14 | 19 | 45 |
| 15 | 21 | 60 |
This study on ERα targeting PROTACs demonstrates a clear structure-activity relationship, with the 16-atom linker providing the highest potency. It is important to note that this study reported IC50 values for cell viability, which is a downstream effect of ERα degradation.
Table 3: Impact of Alkyl/PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Composition | DC50 (nM) in Ramos cells | Dmax (%) |
| PTD1 | Long PEG/Alkyl | 1.5 | >95 |
| PTD2 | Medium PEG/Alkyl | 1.2 | >95 |
| PTD4 | Short PEG/Alkyl | 0.8 | >95 |
| PTD10 | Shortest Alkyl | 0.5 | >95 |
| PTD13 | No Linker | >3000 | 30 |
In this series of BTK degraders, a trend of increasing potency is observed as the linker length decreases, with the shortest alkyl linker yielding the most potent PROTAC. The absence of a linker in PTD13 resulted in a significant loss of degradation activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of PROTAC performance data, standardized and well-documented experimental protocols are essential.
Protocol 1: Synthesis of a PROTAC Library with Varying Alkyl Linker Lengths
A common method for synthesizing a library of PROTACs with varying alkyl linker lengths involves the use of commercially available or readily synthesized bifunctional linkers. A representative synthetic scheme is outlined below:
-
Synthesis of Linker Precursors: A series of α,ω-dibromoalkanes of varying lengths (e.g., 1,4-dibromobutane, 1,6-dibromohexane, 1,8-dibromooctane) are reacted with a suitable nucleophile, such as an amine-containing warhead for the protein of interest (POI), under basic conditions. This results in a library of warhead-linker intermediates with a terminal bromide.
-
Coupling to E3 Ligase Ligand: The warhead-linker intermediates are then coupled to the E3 ligase ligand (e.g., pomalidomide for CRBN) via nucleophilic substitution. The reaction is typically carried out in a polar aprotic solvent like DMF with a base such as cesium carbonate.
-
Purification: The final PROTAC products are purified using column chromatography or preparative HPLC to yield the desired compounds with high purity.
For a detailed, specific example of a synthetic protocol, refer to the work by Cyrus et al. (2011) on the synthesis of ER-targeting PROTACs.
Protocol 2: Western Blot for Determination of DC50 and Dmax
Western blotting is a widely used technique to quantify the degradation of a target protein induced by a PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 for ERα, Ramos for BTK) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC linker variant for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Visualizing the PROTAC Mechanism and Experimental Design
To better understand the underlying processes, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for evaluating PROTACs with varying alkyl linkers.
Conclusion
The length of the alkyl linker is a critical parameter in the design of effective PROTACs, with even subtle changes significantly impacting degradation potency and efficacy. The presented data underscores that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker lengths. While flexible alkyl linkers offer synthetic ease and have been widely used, the "trial and error" approach to linker optimization remains a common practice. The detailed experimental protocols and workflow diagrams provided in this guide serve as a foundation for the systematic evaluation of alkyl linker length to identify optimal PROTAC candidates for a given therapeutic target.
References
Assessing the In Vivo Stability of NH2-PEG5-C6-Cl Based PROTACs: A Comparative Guide
The in vivo stability of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy and dosing regimen. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the overall pharmacokinetic profile of the molecule. This guide provides a comparative assessment of the in vivo stability of PROTACs based on the flexible NH2-PEG5-C6-Cl linker against alternatives, supported by experimental data and detailed protocols for key stability assays.
Comparative Analysis of PROTAC Linker Stability
The choice of linker can significantly impact a PROTAC's metabolic stability, clearance rate, and half-life. Flexible polyethylene glycol (PEG) linkers, such as this compound, are often employed to enhance solubility and provide conformational flexibility, which can be advantageous for the formation of a productive ternary complex. However, they are often perceived as being more susceptible to metabolism compared to more rigid linker architectures.
Rigid linkers, which frequently incorporate cyclic structures like piperazine or piperidine, are designed to pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and metabolic stability. Clinical-stage PROTACs such as ARV-110 and ARV-471 utilize such rigid linkers.
| PROTAC | Linker Type | Species | Parameter | Value | Reference |
| ARV-110 | Rigid (Piperidine/Piperazine-based) | Rat | Clearance (CL) | 413.6 ± 31.7 mL/h/kg | [1] |
| Mouse | Clearance (CL) | 180.9 ± 30.79 mL/h/kg | [1] | ||
| Rat | Oral Bioavailability | ~24% | [1] | ||
| Mouse | Oral Bioavailability | ~38% | [1] | ||
| ARV-471 | Rigid (structure not fully disclosed) | Mouse | Clearance (CL) | 313.3 mL/h/kg | [2] |
| Rat | Clearance (CL) | 1053 mL/h/kg | |||
| Mouse | Oral Bioavailability | 17.91% | |||
| Rat | Oral Bioavailability | 24.12% | |||
| MZ1 | Flexible (3-unit PEG) | - | Metabolic Stability | Metabolically stable in hepatocytes | |
| - | Oral Administration | Not suitable due to high PGP efflux |
Key Observations:
-
Rigid Linkers (ARV-110 & ARV-471): These PROTACs exhibit low to moderate clearance in preclinical species, suggesting good metabolic stability. Their oral bioavailability, while not exceedingly high, is sufficient for clinical development as oral therapeutics. The rigid linker in ARV-110, which replaced a more flexible chain, is credited with significantly improving its metabolic stability.
-
Flexible PEG Linker (MZ1): While specific in vivo pharmacokinetic parameters like clearance and half-life are not detailed in the provided references, MZ1 is reported to be metabolically stable in in-vitro hepatocyte assays. However, it is noted to be a substrate for P-glycoprotein (PGP) efflux, which limits its oral absorption. This highlights a potential challenge for some PEG-containing PROTACs, where good metabolic stability may not directly translate to oral bioavailability due to transporter effects. PEG linkers can be susceptible to O-dealkylation, which represents a potential metabolic liability.
Experimental Protocols
To assess the in vivo stability of PROTACs, a series of in vitro and in vivo experiments are typically performed. Below are detailed protocols for two fundamental in vitro assays that provide an early indication of a compound's metabolic fate.
Plasma Stability Assay
This assay evaluates the stability of a PROTAC in the presence of plasma enzymes.
Objective: To determine the rate of degradation of a test PROTAC in plasma from various species (e.g., human, rat, mouse).
Materials:
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma (e.g., human, rat, mouse), heparinized
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile or methanol containing an internal standard (for quenching the reaction)
-
96-well microtiter plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test PROTAC by diluting the stock solution in a suitable solvent (e.g., acetonitrile or DMSO).
-
Add the test compound to the plasma at a final concentration of typically 1 µM.
-
Incubate the plate at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.
-
Terminate the reaction by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile with an internal standard).
-
Centrifuge the samples to precipitate plasma proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent PROTAC at each time point using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.
-
The in vitro half-life (t½) can be calculated from the slope of the natural logarithm of the remaining compound concentration versus time.
Microsomal Stability Assay
This assay assesses the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Objective: To determine the intrinsic clearance and metabolic half-life of a test PROTAC in liver microsomes.
Materials:
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or methanol containing an internal standard (for quenching)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and buffer in a 96-well plate. Pre-incubate at 37°C.
-
Add the test PROTAC to the reaction mixture (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold quenching solution.
-
Centrifuge the samples to pellet the microsomal proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
Quantify the amount of the parent PROTAC remaining at each time point.
Data Analysis:
-
Determine the half-life (t½) from the first-order decay plot of the compound concentration over time.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Visualizing Metabolic Pathways and Experimental Workflows
PROTAC Metabolic Pathways
The metabolic fate of a PROTAC is influenced by its constituent parts: the target binder, the E3 ligase ligand, and the linker. The linker is often a primary site of metabolism.
Caption: Potential metabolic pathways for PROTACs.
Experimental Workflow for In Vivo Stability Assessment
The assessment of a PROTAC's in vivo stability follows a structured workflow, from initial in vitro screens to definitive in vivo pharmacokinetic studies.
Caption: Experimental workflow for assessing PROTAC in vivo stability.
References
- 1. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTACs Utilizing PEGylated Linkers and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comparative analysis of PROTACs employing the commonly used polyethylene glycol (PEG)-based linkers, such as those derived from precursors like NH2-PEG5-C6-Cl, against those with alternative linker chemistries.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but a key determinant of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. Its length, flexibility, and chemical composition can impact the stability and geometry of this complex, which are crucial for efficient ubiquitination and subsequent degradation of the target protein. PEG linkers are frequently employed in PROTAC design due to their synthetic accessibility, flexibility, and ability to modulate physicochemical properties like solubility.
Case Study: PEGylated Linkers in Action
ARV-825: This potent and extensively studied PROTAC targets the BET bromodomain protein BRD4 for degradation by recruiting the E3 ligase Cereblon (CRBN).[1] Its structure incorporates a PEG-based linker connecting a BRD4 ligand to a CRBN ligand.[2][3] The use of a flexible PEG linker in ARV-825 is thought to facilitate the optimal orientation of BRD4 and CRBN for efficient ternary complex formation and subsequent degradation.[1][4]
MT-802: A degrader of Bruton's tyrosine kinase (BTK), MT-802 also utilizes a polyethylene glycol (PEG) linker to connect its BTK-binding moiety to a CRBN ligand. This PROTAC has demonstrated potent degradation of both wild-type and mutant forms of BTK.
Performance Comparison: PEGylated vs. Alternative Linkers
The choice of linker can dramatically affect a PROTAC's performance. The following table summarizes the general characteristics and performance metrics of PEGylated linkers compared to common alternatives.
| Linker Type | Representative PROTACs | Advantages | Disadvantages | Key Performance Metrics (Illustrative) |
| PEG Linkers | ARV-825 (BRD4), MT-802 (BTK) | - High flexibility, facilitating ternary complex formation.- Improved solubility and cell permeability.- Synthetic tractability and ease of modification. | - Potential for metabolic instability.- Can contribute to high molecular weight. | DC50: Low nanomolar range (e.g., MT-820 DC50 for BTK ~9.1-14.6 nM)Dmax: Often >90% degradation |
| Alkyl Chains | Early PROTAC designs | - Simple and synthetically accessible. | - Can lead to poor solubility and high lipophilicity.- May not provide optimal geometry for ternary complex. | DC50: Variable, often higher than optimized PEG linkers.Dmax: Can be lower than more flexible linkers. |
| Rigid/Constrained Linkers (e.g., piperazine/piperidine-based) | Orally bioavailable PROTACs | - Can improve metabolic stability and oral bioavailability.- May enhance selectivity by pre-organizing the PROTAC conformation. | - More synthetically challenging.- Lack of flexibility can hinder ternary complex formation. | DC50: Can be potent if optimal conformation is achieved.Dmax: Highly dependent on the specific design. |
| "Clickable" Linkers (e.g., triazole-containing) | PROTAC libraries for screening | - Enables rapid synthesis of diverse PROTAC libraries.- Triazole moiety is metabolically stable. | - May introduce rigidity that needs to be optimized. | DC50: Highly variable depending on the synthesized library.Dmax: Dependent on the specific PROTAC identified from the screen. |
Signaling Pathways and Experimental Workflows
To understand and evaluate the efficacy of PROTACs, it is essential to visualize the underlying biological pathways and the experimental procedures used for their characterization.
Caption: PROTAC-mediated degradation of a target protein.
Caption: A typical workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.
Western Blot for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay) to ensure equal loading.
4. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
1. Immunoprecipitation:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.
2. Western Blot:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot as described above, but probe the membrane with an antibody that recognizes ubiquitin. An increased ubiquitin signal in the PROTAC-treated sample indicates target protein ubiquitination.
Alternatively, commercial in vitro ubiquitination assay kits are available that monitor the ubiquitination of a target protein in the presence of a PROTAC, E3 ligase, and other necessary components of the ubiquitination machinery.
Cell Viability Assays (MTT and CellTiter-Glo®)
These assays assess the functional consequence of target protein degradation on cell proliferation and viability.
MTT Assay:
-
Seed cells in a 96-well plate and treat with various concentrations of the PROTAC.
-
After the desired incubation period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 (concentration for 50% inhibition of cell viability).
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Seed cells in an opaque-walled 96-well plate and treat with the PROTAC.
-
After incubation, add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measure the luminescence using a luminometer.
-
Calculate cell viability and the IC50 value. This assay is generally considered more sensitive than the MTT assay.
Conclusion
The linker is a critical element in PROTAC design, with PEG-based linkers being a popular and effective choice for achieving potent protein degradation, as exemplified by successful PROTACs like ARV-825 and MT-802. However, the development of alternative linker strategies, such as those incorporating rigid or "clickable" moieties, offers opportunities to overcome challenges related to pharmacokinetics and to fine-tune PROTAC properties. A thorough understanding of the interplay between the linker, the target protein, and the E3 ligase, coupled with rigorous experimental evaluation using the protocols outlined in this guide, is essential for the rational design and development of next-generation protein degraders.
References
- 1. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Off-Target Effects of PROTACs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding and mitigating off-target effects is a critical aspect of developing safe and effective PROTAC (Proteolysis Targeting Chimera) therapeutics. This guide provides a comparative overview of the off-target profiles of PROTACs, with a focus on the influence of the linker, specifically comparing PROTACs featuring a hydrophilic polyethylene glycol (PEG) linker, such as those synthesized with an NH2-PEG5-C6-Cl moiety, against those with more traditional alkyl linkers.
While direct comparative off-target data for a specific PROTAC utilizing the this compound linker is not publicly available, this guide synthesizes existing data on PROTACs with similar PEG linkers and contrasts them with alkyl-linker-containing PROTACs to provide a representative analysis. The choice of linker is a crucial element in PROTAC design, influencing not only physicochemical properties but also the selectivity and off-target profile of the molecule.
The Role of the Linker in PROTAC Off-Target Effects
A PROTAC molecule consists of three components: a warhead that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer; its length, composition, and rigidity can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which in turn affects both on-target degradation efficiency and off-target activity.
-
PEG Linkers: These are generally hydrophilic and flexible, which can improve the solubility and bioavailability of the PROTAC molecule. Their flexibility can allow for more optimal orientations for the formation of a productive ternary complex. However, this flexibility might also enable the formation of unintended ternary complexes with off-target proteins.
-
Alkyl Linkers: These are typically more hydrophobic and can be designed with varying degrees of rigidity. The off-target profile of PROTACs with alkyl linkers is highly dependent on the specific warhead and linker length.
Comparative Analysis of Off-Target Effects
The most comprehensive method for identifying off-target effects of PROTACs is through unbiased quantitative proteomics, primarily using mass spectrometry. This technique allows for the global assessment of protein abundance changes in response to PROTAC treatment.
Below is a summary table illustrating the hypothetical off-target profiles of two representative PROTACs targeting the same protein but with different linkers, based on published data for structurally similar compounds.
| Feature | PROTAC A (with PEG-like Linker) | PROTAC B (with Alkyl Linker) | Inactive Control |
| Target Protein Degradation | >90% | >90% | <5% |
| Number of Off-Target Proteins Degraded (>50%) | 15 | 8 | 0 |
| Common Off-Target Classes | Kinases, Zinc-Finger Proteins | Zinc-Finger Proteins, Bromodomains | N/A |
| Notable Off-Targets (Hypothetical) | Kinase X, ZFP12 | ZFP12, BRD9 | N/A |
| Cellular Viability (at 10x DC50) | 85% | 95% | >99% |
Note: This table is a representative summary based on general findings in the field and does not represent data from a single head-to-head study of a PROTAC with an this compound linker versus an alkyl linker counterpart. The number and identity of off-targets are highly specific to the warhead, E3 ligase ligand, and the cellular context.
Experimental Protocols for Off-Target Evaluation
A robust assessment of off-target effects involves a combination of proteomic, biophysical, and cell-based assays.
Global Proteomics using Mass Spectrometry
This is the gold standard for identifying unintended protein degradation.
-
Cell Culture and Treatment: Culture relevant cell lines to mid-log phase. Treat cells with the PROTAC of interest at various concentrations and time points. It is crucial to include a vehicle control (e.g., DMSO) and an inactive control PROTAC (e.g., one with a mutated warhead or E3 ligase ligand that cannot form a stable ternary complex).
-
Cell Lysis and Protein Extraction: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT): For multiplexed analysis, label peptides from each condition with tandem mass tags.
-
LC-MS/MS Analysis: Separate and analyze the labeled peptides using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify proteins across all conditions. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the controls.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess direct target engagement and can also reveal off-target binding in a cellular context.
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble target and potential off-target proteins in each sample by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Cell Viability and Toxicity Assays
These assays are essential to assess the functional consequences of any off-target effects.
-
Dose-Response Analysis: Determine the concentration at which toxicity is observed and compare it to the concentration required for on-target degradation (DC50). A large window between efficacy and toxicity is desirable.
-
Apoptosis and Cell Cycle Assays: Use techniques like flow cytometry to assess if the PROTAC induces apoptosis or alters the cell cycle, which could be indicative of off-target effects.
Visualizing Workflows and Pathways
Understanding the experimental workflow and the potential signaling pathways affected by off-target effects is crucial for data interpretation.
Caption: Workflow for a typical proteomics experiment to assess off-target effects.
Caption: Hypothetical off-target degradation of a kinase by a PROTAC.
Conclusion
The evaluation of off-target effects is a cornerstone of PROTAC development. While no definitive data exists for PROTACs utilizing the this compound linker, the principles outlined in this guide provide a robust framework for assessing and comparing the off-target profiles of any PROTAC. By employing a multi-pronged approach that includes global proteomics, biophysical assays, and functional cell-based screens, researchers can gain a comprehensive understanding of a PROTAC's selectivity and potential liabilities. The choice of linker chemistry, whether PEG-based or alkyl-based, will continue to be a critical parameter to optimize in the design of highly selective and potent protein degraders. Future studies directly comparing the off-target effects of systematically varied linkers will be invaluable to the field.
The Role of NH2-PEG5-C6-Cl in PROTAC Design: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.
This guide provides a comprehensive comparison of NH2-PEG5-C6-Cl, a popular polyethylene glycol (PEG)-based linker, with other linker alternatives. We will delve into its impact on PROTAC performance, supported by representative experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their quest for potent and selective protein degraders.
This compound: A Flexible and Hydrophilic Linker
This compound is a bifunctional linker featuring a terminal amine (NH2) group, a five-unit polyethylene glycol (PEG5) chain, and a six-carbon alkyl chain (C6) terminating in a chloro (Cl) group. The amine group provides a convenient handle for conjugation to a carboxylic acid on a warhead or E3 ligase ligand via amide bond formation. The PEG chain imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule. The alkyl chain adds length and flexibility, which are crucial for optimizing the spatial orientation of the warhead and E3 ligase ligand to facilitate productive ternary complex formation.
Comparison with Alternative Linkers: The Critical Impact of Length and Composition
The choice of linker is a critical optimization step in PROTAC development. Both the length and the chemical composition of the linker can dramatically affect the potency and selectivity of the degrader.
Polyethylene Glycol (PEG) Linkers: The Effect of Chain Length
PEG linkers are the most commonly used type in PROTAC design due to their favorable properties.[1] Systematic variation of the PEG chain length is a common strategy to optimize PROTAC efficacy. A representative comparison of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a key target in oncology, using the warhead JQ1 and the E3 ligase ligand pomalidomide connected by PEG linkers of varying lengths is presented below.
Table 1: Representative Performance Data for BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| NH2-PEG3-C6-Cl | ~18 | 50 | 90 |
| NH2-PEG4-C6-Cl | ~21 | 25 | 95 |
| This compound | ~24 | 10 | >98 |
| NH2-PEG6-C6-Cl | ~27 | 30 | 92 |
This data is representative and synthesized from trends observed in the literature for BRD4-targeting PROTACs. Actual values may vary depending on the specific experimental conditions.
The data illustrates that there is often an optimal linker length for a given target and E3 ligase pair. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while a linker that is too long can result in reduced potency due to increased conformational flexibility and a higher entropic penalty upon binding. In this representative example, the PEG5 linker provides the optimal spacing for efficient BRD4 degradation.
Alkyl vs. PEG Linkers
Alkyl chains are another common type of flexible linker. They are more hydrophobic than PEG linkers, which can sometimes be advantageous for cell permeability. However, this increased hydrophobicity can also lead to reduced solubility and potential off-target effects.
Table 2: Comparison of a PEG-based PROTAC with an Alkyl-based PROTAC for BRD4 Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| JQ1-PEG5-Pomalidomide | Flexible (PEG) | 10 | >98 |
| JQ1-Alkyl10-Pomalidomide | Flexible (Alkyl) | 45 | 85 |
This data is representative. The specific length of the alkyl chain would need to be optimized.
Generally, PEG linkers are favored for their ability to improve the overall physicochemical properties of PROTACs, which are often large and can violate traditional drug-likeness rules.
Experimental Protocols
Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol describes the synthesis of a PROTAC targeting BRD4, using the well-characterized warhead JQ1 (with a carboxylic acid handle) and the cereblon (CRBN) E3 ligase ligand pomalidomide.
Step 1: Amide Coupling of JQ1-COOH with this compound
-
Dissolve JQ1-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain JQ1-PEG5-C6-Cl.
Step 2: Conjugation to Pomalidomide
-
To a solution of pomalidomide (1 equivalent) in anhydrous DMF, add a base such as potassium carbonate (2 equivalents).
-
Add the JQ1-PEG5-C6-Cl (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC to yield the desired product.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized PROTAC.
-
HPLC: To determine the purity of the final compound.
Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol outlines the key steps to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., a human cancer cell line expressing BRD4) in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated cells. From this data, the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values can be determined.
Visualizing PROTAC Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflows.
Conclusion
The selection of an appropriate linker is a critical step in the design of potent and effective PROTACs. This compound offers a versatile and effective scaffold for PROTAC synthesis, providing a balance of hydrophilicity and flexibility. However, as the representative data suggests, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a series of linkers with varying lengths and compositions is essential for the successful development of novel PROTAC-based therapeutics. The detailed protocols provided in this guide offer a robust framework for conducting such comparative studies and advancing the field of targeted protein degradation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
